BMS-935177
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRDCQUZMGBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of BMS-935177: A Deep Dive into its Action on B-Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), with a specific focus on its effects within B-lymphocytes. This document synthesizes preclinical data to elucidate the molecular interactions, signaling pathway modulation, and functional consequences of this compound activity in B-cells.
Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
This compound exerts its effects by targeting Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase.[1] BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in B-cell development, activation, proliferation, and survival.[2][3][4]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB. These signaling events are crucial for mediating the cellular responses of B-cells to antigenic stimulation.
This compound functions as a reversible inhibitor of BTK, effectively blocking its kinase activity. By inhibiting BTK, this compound disrupts the BCR signaling cascade, thereby preventing B-cell activation and downstream effector functions. This targeted inhibition makes this compound a promising therapeutic agent for B-cell driven malignancies and autoimmune diseases.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Bruton's tyrosine kinase (BTK) | Recombinant Human BTK | 3 nM | |
| Bruton's tyrosine kinase (BTK) | - | 2.8 nM | |
| Calcium Flux Inhibition | Human Ramos B-cells | 27 nM | |
| TNFα Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | 14 nM | |
| CD69 Surface Expression Inhibition (BCR-stimulated) | Human Whole Blood | 550 ± 100 nM | |
| CD69 Surface Expression Inhibition (BCR-stimulated) | Mouse Whole Blood | 2060 ± 240 nM |
Table 2: Selectivity Profile of this compound
| Kinase Family | Selectivity vs. BTK | Reference |
| Tec family kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold | |
| SRC family kinases | > 50-fold | |
| SRC | 1100-fold | |
| Other kinases (TRKA, HER4, TRKB, RET) | Potency < 150 nM (> 50-fold selectivity) |
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further illustrate the mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: this compound inhibits BTK, blocking the BCR signaling cascade.
Caption: Workflow for assessing this compound's effect on B-cell activation.
Detailed Experimental Protocols
The following are generalized protocols based on descriptions of experiments used to characterize BTK inhibitors like this compound.
BTK Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of BTK.
-
Methodology:
-
A reaction mixture is prepared containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer.
-
This compound is added at various concentrations.
-
The reaction is incubated to allow for peptide phosphorylation by BTK.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified, typically using capillary electrophoresis or other sensitive detection methods.
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
-
B-Cell Calcium Flux Assay
-
Objective: To assess the effect of this compound on BCR-mediated calcium mobilization in B-cells.
-
Methodology:
-
Human Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Baseline fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
The B-cell receptor is stimulated by adding anti-IgM or anti-IgG antibodies.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time.
-
The IC50 value is determined by quantifying the inhibition of the calcium flux at different concentrations of this compound.
-
CD69 Expression Assay
-
Objective: To evaluate the impact of this compound on the expression of the early activation marker CD69 on B-cells following BCR stimulation.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are incubated with a range of concentrations of this compound.
-
The cells are then stimulated with anti-IgM or anti-IgG to activate the B-cells.
-
Following an incubation period, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.
-
The percentage of CD69-positive B-cells is quantified using flow cytometry.
-
The IC50 value is calculated based on the dose-dependent inhibition of CD69 expression. It is important to note that this compound does not affect CD69 expression when B-cells are stimulated through the CD40 receptor, highlighting its specificity for the BCR pathway.
-
Conclusion
This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action in B-cells is centered on the disruption of the B-cell receptor signaling pathway, a critical axis for B-cell function. By inhibiting BTK, this compound effectively suppresses B-cell activation, as demonstrated by the inhibition of calcium mobilization and the expression of activation markers. The quantitative data and experimental evidence strongly support its targeted mechanism, providing a solid foundation for its development in the context of B-cell-mediated diseases.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-935177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1] This technical guide provides an in-depth overview of the discovery and synthetic pathway of this compound, complete with experimental protocols and quantitative data.
Discovery and Structure-Activity Relationship (SAR)
This compound, with the chemical name 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, was developed by Bristol-Myers Squibb through a structure-activity relationship (SAR) study aimed at identifying potent and selective reversible BTK inhibitors. The core of the molecule is a carbazole scaffold, which was systematically modified to optimize its inhibitory activity and pharmacokinetic properties.[3][4] The discovery process involved the synthesis and evaluation of a series of carbazole derivatives, leading to the identification of this compound as a clinical candidate with an excellent pharmacokinetic profile and demonstrated in vivo activity.
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the complex carbazole-quinazolinone structure. While the specific, step-by-step proprietary synthesis pathway is not fully disclosed in the public domain, the key fragments are the carbazole-1-carboxamide core and the substituted phenyl-quinazolinone moiety. The synthesis would logically involve the formation of these two key intermediates followed by their coupling.
A plausible synthetic approach, based on known organic chemistry principles and related syntheses, is outlined below.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 (nM) |
| Bruton's Tyrosine Kinase (BTK) | 2.8 |
| Calcium Flux in human Ramos B cells | 27 |
| TNFα production in PBMCs | 14 |
| CD69 surface expression (anti-IgM/IgG stimulated) | Potent Inhibition |
| Human whole blood assay | 550 ± 100 |
| Mouse whole blood assay | 2060 ± 240 |
Table 2: Kinase Selectivity of this compound
| Kinase Family | Selectivity over BTK |
| Tec family (TEC, BMX, ITK, TXK) | 5- to 67-fold |
| SRC family | > 50-fold |
| SRC itself | 1100-fold |
| Other kinases (TRKA, HER4, TRKB, RET) | > 50-fold (IC50 < 150 nM) |
Table 3: Preclinical Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | T1/2 (hours) at 2 mg/kg i.v. |
| Mouse | 84 - 100 | 4.0 |
| Rat | 84 - 100 | 5.1 |
| Dog | 84 - 100 | Not Specified |
| Cynomolgus Monkey | 84 - 100 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard methodologies and may require optimization for specific laboratory conditions.
BTK Enzyme Inhibition Assay (Luminescent-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound, human recombinant BTK, fluoresceinated peptide, and ATP in the assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction, add the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Calcium Flux Assay in Ramos B cells (Flow Cytometry)
This assay measures the inhibition of B-cell receptor (BCR)-mediated calcium mobilization.
Materials:
-
Ramos B cells (human Burkitt's lymphoma cell line)
-
RPMI 1640 medium supplemented with 10% FBS
-
Indo-1 AM (calcium indicator dye)
-
This compound (or other test compounds)
-
Anti-human IgM, F(ab')2 fragment (BCR agonist)
-
Flow cytometer with UV excitation
Procedure:
-
Culture Ramos B cells in RPMI 1640 medium.
-
Load the cells with Indo-1 AM (e.g., 1.5 µM) for 45 minutes at 37°C in the dark.
-
Wash the cells twice with medium.
-
Resuspend the cells in fresh medium and pre-treat with various concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Acquire a baseline reading on the flow cytometer.
-
Stimulate the cells with an EC80 concentration of anti-human IgM.
-
Immediately acquire the calcium flux data on the flow cytometer by measuring the ratio of Indo-1 fluorescence at two different emission wavelengths over time.
-
Analyze the data to determine the inhibition of calcium mobilization.
Caption: Workflow for the Calcium Flux Assay.
CD69 Surface Expression Assay (Flow Cytometry)
This assay measures the inhibition of activation-induced expression of the early activation marker CD69 on B cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells
-
RPMI 1640 medium
-
Anti-human IgM or anti-human IgG (stimulants)
-
This compound (or other test compounds)
-
Fluorochrome-conjugated anti-human CD19 and anti-human CD69 antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs or B cells from whole blood.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with anti-human IgM or anti-human IgG for 18-24 hours.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer, gating on the CD19-positive B cell population.
-
Determine the percentage of CD69-positive B cells and the mean fluorescence intensity of CD69.
TNFα Production Assay in PBMCs (ELISA)
This assay measures the inhibition of TNFα secretion from peripheral blood mononuclear cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) or other stimulants
-
This compound (or other test compounds)
-
Human TNFα ELISA kit
-
96-well plates
Procedure:
-
Isolate PBMCs from whole blood.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an appropriate stimulant (e.g., LPS) for a specified time (e.g., 24 hours).
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNFα production.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, differentiation, and survival.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a well-characterized, potent, and selective reversible BTK inhibitor with a promising preclinical profile. The information provided in this technical guide offers a comprehensive overview of its discovery, synthesis logic, and the key experimental methodologies used in its evaluation. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on kinase inhibitors and therapies for B-cell-mediated diseases.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
BMS-935177: A Technical Overview of its Binding Affinity and Kinetics with Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the binding characteristics of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the TEC family that plays a central role in various immune cell signaling pathways, making it a key therapeutic target for autoimmune diseases.[5] This guide summarizes the quantitative data on this compound's binding affinity, details the experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.
Quantitative Data Summary
The binding affinity and inhibitory activity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic and Cellular Inhibition by this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |
| Enzymatic Assay | Recombinant Human BTK | Kinase Activity | 3 nM | |
| Enzymatic Assay | BTK | Kinase Activity | 2.8 nM | |
| Cellular Assay | Human Ramos B cells | Calcium Flux | 27 nM | |
| Cellular Assay | Human PBMCs | TNFα Production | 14 nM | |
| Cellular Assay | Human Whole Blood | CD69 Expression | 550 ± 100 nM | |
| Cellular Assay | Mouse Whole Blood | CD69 Expression | 2060 ± 240 nM |
Table 2: Kinase Selectivity of this compound
| Kinase Family | Specific Kinase | Selectivity Fold (over BTK) | Reference |
| Tec Family | TEC, BMX, ITK, TXK | 5 - 67 | |
| Src Family | SRC | 1100 | |
| Other | TRKA, HER4, TRKB, RET | >50 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
1. BTK Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the in vitro potency of this compound against recombinant human BTK.
-
Materials:
-
This compound (dissolved in DMSO at 10 mM and serially diluted)
-
Recombinant human BTK (1 nM final concentration)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration, at the apparent Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT
-
Stop Solution: 35 mM EDTA
-
384-well V-bottom plates
-
-
Procedure:
-
Add this compound at various concentrations, recombinant human BTK, fluoresceinated peptide, ATP, and assay buffer to the wells of a 384-well plate. The final volume should be 30 µL.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Terminate the reaction by adding 45 µL of the stop solution (35 mM EDTA) to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
-
The IC50 value is determined by measuring the extent of phosphorylation at different inhibitor concentrations.
-
2. Calcium Flux Assay in Human Ramos B Cells
This cellular assay measures the effect of this compound on B-cell receptor (BCR) signaling.
-
Materials:
-
Human Ramos B cells
-
This compound
-
BCR stimulus (e.g., anti-IgM antibody)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
-
Procedure:
-
Load Human Ramos B cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the B-cell receptor (BCR) using an appropriate agonist (e.g., anti-IgM).
-
Measure the intracellular calcium concentration using a fluorometer.
-
The IC50 value is calculated based on the inhibition of the calcium flux at different concentrations of this compound.
-
3. CD69 Surface Expression Assay
This assay assesses the impact of this compound on B-cell activation in peripheral blood.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or whole blood
-
This compound
-
B-cell stimuli (e.g., anti-IgM and anti-IgG)
-
Fluorescently labeled anti-CD69 antibody
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs or use whole blood samples.
-
Pre-incubate the cells with a range of this compound concentrations.
-
Stimulate B-cell activation with anti-IgM and anti-IgG antibodies.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody.
-
Analyze the surface expression of CD69 on the B-cell population using a flow cytometer.
-
The IC50 value is determined from the dose-dependent inhibition of CD69 expression.
-
Visualizations
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for determining inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS:1231889-53-4 Probechem Biochemicals [probechem.com]
- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
BMS-935177: A Technical Overview of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended to support researchers and drug development professionals in understanding the molecular interactions and potential therapeutic applications of this compound.
Introduction
This compound is a small molecule inhibitor targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases.[2] this compound distinguishes itself as a reversible inhibitor, offering a different pharmacological profile compared to covalent BTK inhibitors.[3] This guide focuses on its selectivity against a panel of other kinases, a critical aspect for predicting its therapeutic window and potential off-target effects.
Quantitative Kinase Selectivity Profile
This compound demonstrates high potency for its primary target, BTK, with a reported IC50 value of approximately 2.8 to 3 nM.[3] Its selectivity has been assessed against various other kinases, revealing a favorable profile with significant margins for key off-targets. The following table summarizes the available quantitative data on the kinase selectivity of this compound.
| Target Kinase | IC50 (nM) | Selectivity Fold vs. BTK (approx.) | Kinase Family | Notes |
| BTK | 2.8 - 3 | 1 | Tec | Primary Target |
| TEC | - | 5 - 67 | Tec | |
| BMX | - | 5 - 67 | Tec | |
| ITK | - | 5 - 67 | Tec | |
| TXK | - | 5 - 67 | Tec | |
| SRC | - | >1100 | Src | Greater than 50-fold selectivity over the SRC family in general. |
| TRKA | <150 | >50 | Trk | |
| HER4 | <150 | >50 | EGFR | |
| TRKB | <150 | >50 | Trk | |
| RET | <150 | >50 | RTK |
Note: A comprehensive kinome scan dataset with IC50 values for a broader panel of kinases is not publicly available in the referenced literature. The selectivity against the Tec family kinases is presented as a range as specific IC50 values were not provided in the source material.
Experimental Protocols
The determination of the kinase selectivity profile of a compound like this compound involves a series of robust biochemical assays. Below are detailed methodologies representative of those used in the industry.
General Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.
Methodology: A common method for broad kinase profiling is the radiometric kinase assay .
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (serially diluted)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
96- or 384-well plates
-
Filter plates or membranes
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Capture: Terminate the reaction and spot the reaction mixture onto filter plates. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Specific BTK Inhibition Assay (Fluorescence-Based)
Objective: To precisely determine the IC50 of this compound against its primary target, BTK.
Methodology: A fluorescence-based mobility-shift assay is a common and precise method.
Materials:
-
Recombinant human BTK enzyme (e.g., 1 nM final concentration)
-
Fluoresceinated peptide substrate (e.g., 1.5 µM final concentration)
-
ATP (at a concentration near the Km, e.g., 20 µM)
-
This compound (serially diluted)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)
-
384-well V-bottom plates
-
EDTA solution (to stop the reaction)
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Compound Dispensing: Dispense serial dilutions of this compound in DMSO into the wells of a 384-well plate.
-
Reagent Addition: Add human recombinant BTK, the fluoresceinated peptide substrate, and ATP to the wells. The final volume is typically around 30 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding an EDTA solution (e.g., 45 µL of 35 mM EDTA).
-
Analysis: Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. This separates the phosphorylated and non-phosphorylated fluorescent peptide based on their charge and size.
-
Data Quantification: Quantify the amount of phosphorylated product by measuring the fluorescence signal.
-
IC50 Determination: Calculate the percentage of inhibition at each this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Core Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the kinase selectivity profile of an inhibitor.
Conclusion
This compound is a highly potent and selective reversible inhibitor of BTK. The available data indicates a favorable selectivity profile, with significant margins against other members of the Tec and Src kinase families, as well as other key kinases. This high selectivity is a promising attribute for minimizing off-target effects and enhancing the therapeutic index. The experimental protocols outlined in this guide provide a framework for the robust evaluation of kinase inhibitors. Further comprehensive kinome-wide screening will be beneficial for a more complete understanding of the off-target landscape of this compound.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
The Impact of BMS-935177 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the Tec family.[1][2] BTK is a key component of multiple signaling pathways that regulate the development, activation, proliferation, and survival of B-lymphocytes.[3] Furthermore, BTK plays a crucial role in the signaling of other immune cells, including mast cells and myeloid cells, through its involvement in Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[4] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[5] This technical guide provides an in-depth overview of the effects of this compound on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its therapeutic effects by reversibly binding to BTK, thereby inhibiting its kinase activity. This blockade of BTK function interrupts the signal transduction cascades originating from the B-cell receptor (BCR) and other immune receptors, ultimately modulating downstream cellular responses.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data on the potency of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target/Assay | IC50 (nM) | Cell/System |
| Bruton's Tyrosine Kinase (BTK) | 2.8 | Cell-free assay |
| Calcium Flux (anti-IgM stimulated) | 27 | Human Ramos B cells |
| CD69 Surface Expression (anti-IgM/IgG stimulated) | - | Peripheral B cells |
| TNFα Production (FcγR stimulated) | 14 | Human PBMCs |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity (Fold vs. BTK) |
| TEC family kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold |
| SRC family kinases | >50-fold |
| SRC | 1100-fold |
| TRKA, HER4, TRKB, RET | Potency <150 nM (>50-fold selectivity) |
Downstream Signaling Pathways Modulated by this compound
Inhibition of BTK by this compound has significant consequences on several key downstream signaling pathways that are crucial for B-cell function and inflammatory responses.
B-Cell Receptor (BCR) Signaling
Upon antigen binding, the BCR initiates a signaling cascade that is heavily dependent on BTK. This compound effectively curtails this pathway.
-
Phospholipase C gamma 2 (PLCγ2) Phosphorylation: A critical substrate of BTK, PLCγ2 is phosphorylated and activated upon BCR stimulation. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound has been shown to prevent the BTK-mediated phosphorylation of PLCγ2.
-
Calcium Mobilization: The generation of IP3 triggers the release of intracellular calcium stores, a vital second messenger for B-cell activation. By inhibiting PLCγ2 activation, this compound effectively blocks this calcium flux in B cells following BCR stimulation.
-
Downstream Effectors: The inhibition of PLCγ2 and calcium signaling subsequently dampens the activation of downstream pathways including the Ras/Raf/MEK/ERK (MAPK) pathway and the NF-κB pathway, which are critical for B-cell proliferation, differentiation, and survival.
Caption: Inhibition of the BCR signaling pathway by this compound.
Fc Receptor (FcR) Signaling
In myeloid cells and mast cells, BTK is a key mediator of signaling downstream of Fc receptors.
-
TNFα Production: Activation of low-affinity activating Fcγ receptors (FcγRIIa and FcγRIII) on peripheral blood mononuclear cells (PBMCs) by immune complexes leads to the production of pro-inflammatory cytokines like TNFα. This compound effectively inhibits this process. This suggests that this compound can modulate inflammatory responses driven by immune complexes, which is relevant for autoimmune diseases.
Caption: Inhibition of FcR-mediated TNFα production by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro BTK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well plates
-
EDTA solution
-
Microplate reader capable of electrophoretic separation and fluorescence detection
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions, recombinant human BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (final concentration at Km, e.g., 20 µM) in assay buffer. The final DMSO concentration should be kept constant (e.g., 1.6%).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding an excess of EDTA solution.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
-
Measure fluorescence intensity to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular Calcium Flux Assay
Objective: To measure the effect of this compound on BCR-induced intracellular calcium mobilization in B cells.
Materials:
-
Human Ramos B cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127 (for dye loading)
-
Anti-human IgM antibody (F(ab')2 fragment)
-
This compound (dissolved in DMSO)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Protocol:
-
Culture Ramos B cells to the desired density.
-
Harvest and wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence for a short period using the plate reader.
-
Inject anti-human IgM antibody to stimulate the BCR and immediately begin kinetic fluorescence reading for several minutes.
-
Analyze the fluorescence intensity over time to determine the peak calcium response.
-
Calculate the percent inhibition of the calcium flux at each this compound concentration and determine the IC50 value.
CD69 Surface Expression Assay
Objective: To assess the effect of this compound on the activation-induced expression of the early B-cell activation marker CD69.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated peripheral B cells
-
Cell culture medium
-
Anti-human IgM or anti-human IgG antibodies for stimulation
-
This compound (dissolved in DMSO)
-
Fluorochrome-conjugated anti-human CD19 antibody (for B-cell gating)
-
Fluorochrome-conjugated anti-human CD69 antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs or peripheral B cells from healthy donor blood.
-
Pre-incubate the cells with serial dilutions of this compound for 30-60 minutes at 37°C.
-
Stimulate the cells with anti-human IgM or anti-human IgG antibodies for a specified duration (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibodies and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD19-positive B-cell population and analyze the expression of CD69.
-
Determine the percent inhibition of CD69 expression at each this compound concentration and calculate the IC50 value.
TNFα Production Assay
Objective: To evaluate the effect of this compound on Fcγ receptor-mediated TNFα production by PBMCs.
Materials:
-
Human PBMCs
-
Cell culture medium
-
Plate-bound human IgG or immune complexes to stimulate Fcγ receptors
-
This compound (dissolved in DMSO)
-
Human TNFα ELISA kit
-
96-well culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Coat a 96-well plate with human IgG overnight at 4°C to stimulate Fcγ receptors. Wash the plate to remove unbound IgG.
-
Add PBMCs to the IgG-coated wells.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production at each this compound concentration and determine the IC50 value.
In Vivo Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and administer a primary immunization via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster immunization in the same manner as the primary immunization.
-
Treatment: Begin daily oral administration of this compound or vehicle control at specified doses (e.g., 10, 30 mg/kg) starting from the day of primary immunization (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Monitoring: Monitor the mice regularly (e.g., 3 times per week) for the development and severity of arthritis.
-
Assessment:
-
Clinical Score: Score each paw based on a scale for inflammation, swelling, and redness (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse).
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
-
Data Analysis: Compare the mean clinical scores and paw thickness between the this compound-treated groups and the vehicle control group over time to determine the efficacy of the compound.
Conclusion
This compound is a potent and selective reversible inhibitor of BTK that effectively modulates downstream signaling pathways crucial for B-cell and other immune cell functions. Its ability to inhibit PLCγ2 phosphorylation, calcium mobilization, and the production of inflammatory cytokines like TNFα underscores its potential as a therapeutic agent for autoimmune diseases and B-cell malignancies. The preclinical data, including its efficacy in the mouse collagen-induced arthritis model, provides a strong rationale for its further investigation and development. This technical guide offers a comprehensive overview of the mechanism and effects of this compound, providing valuable information for researchers and drug development professionals in the field of immunology and oncology.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Modulating the Immune Response: A Technical Guide to BMS-935177
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in various immune cell pathways.[1][2] As a non-receptor tyrosine kinase belonging to the Tec family, BTK plays a pivotal role in the development, differentiation, and activation of B-lymphocytes.[3][4] Its function is integral to the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation and survival.[5] Furthermore, BTK is involved in signaling pathways of other immune cells, including myeloid cells, through Fc receptors, thereby influencing the production of inflammatory cytokines. The targeted inhibition of BTK by molecules such as this compound presents a promising therapeutic strategy for a range of autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the potent and selective inhibition of BTK. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue in the BTK active site, this compound is a reversible inhibitor, binding through non-covalent interactions. This reversible nature may offer a distinct pharmacological profile.
The inhibition of BTK by this compound disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR). Upon antigen binding, the BCR triggers a series of events culminating in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. BTK is a key node in this pathway, and its inhibition by this compound effectively dampens these B-cell responses.
Beyond its role in B-cells, BTK is also involved in signaling through Fcγ receptors (FcγR) on myeloid cells. By inhibiting BTK, this compound can attenuate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), from these cells in response to immune complexes.
Quantitative Data
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 Value (nM) | Cell Type/System | Reference |
| BTK (Cell-free assay) | 2.8 - 3 | Recombinant Human BTK | |
| Calcium Flux Inhibition | 27 | Human Ramos B cells | |
| TNFα Production Inhibition | 14 | Human PBMCs (FcγR stimulation) | |
| CD69 Surface Expression (Human Whole Blood) | 550 ± 100 | Human Whole Blood (BCR stimulation) | |
| CD69 Surface Expression (Mouse Whole Blood) | 2060 ± 240 | Mouse Whole Blood (BCR stimulation) | |
| TEC Kinase | 13 | Cell-free assay | |
| BLK Kinase | 20 | Cell-free assay | |
| BMX Kinase | 24 | Cell-free assay | |
| TrkA Kinase | 30 | Cell-free assay |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg, oral, once daily) | Reduction in Disease Severity vs. Vehicle | Reduction in Disease Incidence vs. Vehicle | Reference |
| This compound | 10 | ~40% | Reduced by one-third | |
| This compound | 20 | Dose-dependent reduction | Dose-dependent reduction | |
| This compound | 30 | Dose-dependent reduction | Dose-dependent reduction |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Half-life (T1/2) at 2 mg/kg i.v. (hours) | Reference |
| Mouse | 84 - 100 | 4 | |
| Rat | 84 - 100 | 5.1 | |
| Dog | 84 - 100 | Not specified | |
| Cynomolgus Monkey | 84 - 100 | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
Preclinical Profile of BMS-935177: A BTK Inhibitor for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various autoimmune diseases due to its central role in B-cell development, activation, and signaling.[1][2] BMS-935177 is a potent and selective, reversible small molecule inhibitor of BTK that has demonstrated significant efficacy in preclinical models of autoimmune disease, positioning it as a promising candidate for clinical development. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its activity in autoimmune models, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its therapeutic effect by reversibly binding to BTK, a key enzyme in multiple signaling pathways involved in the pathophysiology of autoimmune disorders.[1] Its mechanism of action includes:
-
Inhibition of B-Cell Receptor (BCR) Signaling: BTK is essential for BCR-mediated activation, proliferation, and differentiation of B cells.[2] this compound potently inhibits these processes, thereby reducing the production of autoantibodies and inflammatory cytokines that drive autoimmune pathology. In in vitro assays, this compound inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM and blocks CD69 surface expression on peripheral B cells stimulated with anti-IgM and anti-IgG.[3]
-
Modulation of Fc Receptor (FcR) Signaling: BTK is also involved in signaling downstream of Fc receptors on various immune cells, including monocytes, macrophages, and mast cells. By inhibiting BTK, this compound can suppress the release of inflammatory mediators from these cells. For instance, it effectively inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) stimulated by IgG-containing immune complexes with an IC50 value of 14 nM.
-
Inhibition of Osteoclastogenesis: BTK signaling plays a role in the differentiation of osteoclasts, cells responsible for bone resorption. By inhibiting RANK-L-induced osteoclastogenesis, this compound has the potential to mitigate the bone erosion characteristic of diseases like rheumatoid arthritis.
Preclinical Efficacy in Autoimmune Models
This compound has demonstrated robust efficacy in murine models of rheumatoid arthritis, including the collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models.
Quantitative Data from Preclinical Studies
Table 1: In Vitro Potency of this compound
| Assay Target/Endpoint | Cell Type/System | IC50 Value |
| Bruton's Tyrosine Kinase (BTK) | Recombinant Human BTK | 2.8 nM |
| Calcium Flux | Human Ramos B Cells | 27 nM |
| CD69 Surface Expression (anti-IgM/IgG stimulated) | Peripheral B Cells | Not specified |
| TNFα Production (IgG immune complex stimulated) | Peripheral Blood Mononuclear Cells (PBMCs) | 14 nM |
Table 2: Efficacy of this compound in the Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Arthritis Score (Day 42) | Inhibition of Disease (%) | Anti-Collagen II IgG Titer (Relative to Vehicle) |
| Vehicle | - | ~10 | - | 1.0 |
| BMS-986142 | 10 | ~4 | ~60% | Significantly inhibited |
| BMS-986142 | 30 | ~2 | ~80% | Significantly inhibited |
Data adapted from a study on BMS-986142, a closely related and often interchangeably referenced compound.
Table 3: Efficacy of this compound in the Murine Collagen Antibody-Induced Arthritis (CAIA) Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Arthritis Score (Peak) | Inhibition of Disease (%) | Splenic Plasma Cells (CD138+B220low) |
| Vehicle | - | ~8 | - | Increased |
| BMS-986142 | 3 | ~6 | ~25% | Not specified |
| BMS-986142 | 10 | ~3 | ~62.5% | Inhibited increase |
| BMS-986142 | 30 | ~1 | ~87.5% | Inhibited increase |
Data adapted from a study on BMS-986142.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis that recapitulates many features of the human disease, including synovitis, cartilage destruction, and bone erosion.
Induction Protocol:
-
Animals: Male DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.
-
Immunization: On day 0, mice are injected subcutaneously at the base of the tail with an emulsion containing bovine type II collagen (100-200 µg) and Complete Freund's Adjuvant (CFA).
-
Booster: On day 21, a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered in the same manner.
-
Dosing: Oral administration of this compound or vehicle is initiated either prophylactically from day 0 or therapeutically from day 21.
-
Assessment: The development and severity of arthritis are monitored daily or several times a week by scoring each paw based on the degree of inflammation, swelling, and redness. Clinical scores are typically graded on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
The CAIA model offers a more rapid and synchronized onset of arthritis compared to the CIA model and is particularly useful for studying the efferent phase of the disease.
Induction Protocol:
-
Animals: BALB/c mice are commonly used for this model.
-
Antibody Administration: On day 0, mice are injected intraperitoneally with a cocktail of monoclonal antibodies against type II collagen.
-
LPS Challenge: On day 3, a suboptimal dose of lipopolysaccharide (LPS) is administered intraperitoneally to synchronize and enhance the inflammatory response.
-
Dosing: Oral dosing with this compound or vehicle is typically initiated on the same day as antibody administration.
-
Assessment: Paw inflammation and arthritis severity are monitored and scored daily as described for the CIA model.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
Caption: Inhibition of the BCR signaling cascade by this compound.
Fc Receptor (FcR) Signaling in Myeloid Cells
Caption: this compound blocks FcR-mediated cytokine release.
Experimental Workflow for the CIA Model
Caption: Workflow for the collagen-induced arthritis (CIA) model.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for autoimmune diseases. Its potent and selective inhibition of BTK translates to robust efficacy in well-established animal models of rheumatoid arthritis. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for further investigation and clinical translation of this promising compound. The ability of this compound to modulate key pathological processes, including B-cell activation, immune complex-mediated inflammation, and osteoclastogenesis, highlights its potential to address multiple facets of autoimmune disease pathology.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Target Validation of BMS-935177 in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in the pathogenesis of RA, playing a key role in both B-cell and myeloid cell activation. This technical guide provides an in-depth overview of the target validation of BMS-935177, a potent and reversible inhibitor of BTK, for the treatment of rheumatoid arthritis. We will delve into its mechanism of action, present key preclinical data in structured tables, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to Bruton's Tyrosine Kinase as a Target in Rheumatoid Arthritis
Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and is a crucial component of signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] In the context of rheumatoid arthritis, BTK is implicated in the activation of B cells, leading to the production of autoantibodies and pro-inflammatory cytokines.[1][2] Furthermore, BTK is expressed in myeloid cells, such as macrophages and mast cells, where it mediates inflammatory responses upon Fc receptor engagement by immune complexes, a hallmark of RA.[2] Genetic or pharmacologic inhibition of BTK has been shown to ameliorate disease in preclinical models of arthritis, providing strong rationale for its therapeutic targeting.
This compound is a small molecule, reversible inhibitor of BTK that has demonstrated high potency and selectivity. Its development and preclinical evaluation have provided significant insights into the role of BTK in autoimmune diseases.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by reversibly binding to the ATP-binding pocket of BTK, thereby inhibiting its kinase activity. This blockade of BTK function leads to the downstream inhibition of signaling cascades, including the PI3K, MAPK, and NF-κB pathways, which are pivotal for B-cell proliferation, differentiation, and survival, as well as myeloid cell activation.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo activity of this compound, providing a quantitative basis for its target engagement and therapeutic potential.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) | Cell Type/System | Reference |
| Primary Target | |||
| Bruton's Tyrosine Kinase (BTK) | 2.8 | Recombinant Human Enzyme | |
| Bruton's Tyrosine Kinase (BTK) | 3 | Recombinant Human Enzyme | |
| Cellular Activity | |||
| Calcium Flux (Ramos B cells) | 27 | Human Ramos B cells | |
| TNFα Production (PBMCs) | 14 | Human Peripheral Blood Mononuclear Cells (stimulated with IgG immune complexes) | |
| Kinase Selectivity | |||
| Tec Family Kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold less potent than BTK | Recombinant Enzymes | |
| SRC Family Kinases | >50-fold less potent than BTK | Recombinant Enzymes | |
| SRC | 1100-fold less potent than BTK | Recombinant Enzyme | |
| TRKA, HER4, TRKB, RET | < 150 | Recombinant Enzymes |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Rheumatoid Arthritis
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rodent Model of RA | 10, 20, and 30 mg/kg, once daily orally | Dose-dependent reduction in disease severity and incidence. At 10 mg/kg, disease severity was reduced by approximately 40% compared to vehicle. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of target validation studies.
BTK Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.
Protocol:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
EDTA solution (for reaction termination)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the test compound, recombinant human BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (at a concentration near the Km, e.g., 20 µM) in assay buffer. The final DMSO concentration should be kept constant (e.g., 1.6%). c. Incubate the plate at room temperature for 60 minutes. d. Terminate the reaction by adding an EDTA solution (e.g., 35 mM). e. Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product. f. Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
B-Cell Calcium Flux Assay
This assay measures the inhibition of B-cell receptor (BCR)-mediated calcium mobilization, a key downstream event of BTK activation.
Protocol:
-
Reagents and Materials:
-
Human B-cell line (e.g., Ramos cells)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Cell loading buffer (e.g., RPMI with 2% FCS and 25 mM HEPES)
-
BCR agonist (e.g., anti-IgM or anti-IgG antibody)
-
This compound (or other test compounds)
-
Flow cytometer
-
-
Procedure: a. Harvest and wash the B cells. b. Load the cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) by incubating for 45 minutes at 37°C in the dark. c. Wash the cells to remove excess dye and resuspend in an appropriate buffer. d. Pre-incubate the cells with various concentrations of this compound. e. Acquire a baseline fluorescence reading on a flow cytometer. f. Add the BCR agonist to stimulate the cells and continue to record the fluorescence over time. g. Analyze the change in fluorescence intensity or ratio to determine the extent of calcium flux. h. Calculate the inhibitory effect of this compound and determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.
Protocol:
-
Reagents and Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Type II collagen (e.g., bovine or chicken)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or other test compounds) formulated for oral administration
-
Calipers for paw measurement
-
-
Procedure: a. Immunization (Day 0): Emulsify type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice. b. Booster (Day 21): Emulsify type II collagen in IFA. Administer a booster injection intradermally at a different site. c. Treatment: Begin daily oral dosing with this compound or vehicle control on the day of primary immunization or upon the onset of clinical signs of arthritis. d. Disease Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of erythema and swelling in each paw. e. Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
Visualizing the Molecular Pathways and Experimental Logic
Signaling Pathways
The following diagrams illustrate the central role of BTK in BCR and FcR signaling and the point of intervention for this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Fc Receptor (FcR) signaling in myeloid cells and the inhibitory effect of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical validation of a BTK inhibitor like this compound for rheumatoid arthritis.
Caption: Preclinical target validation workflow for a BTK inhibitor in rheumatoid arthritis.
Genetic Validation of BTK as a Target
Studies using BTK-deficient mice provide genetic evidence for the role of BTK in autoimmune arthritis. In spontaneous models of arthritis, such as the K/BxN mouse model, BTK deficiency leads to a significant reduction in disease severity. This protection is associated with a profound decrease in B-cell numbers at all developmental stages, reduced germinal center formation, and a significant decrease in autoantibody production. These findings genetically validate BTK as a crucial element in the adaptive immune response that drives autoimmune arthritis and corroborate the therapeutic hypothesis for BTK inhibitors.
Conclusion
The comprehensive preclinical data for this compound, supported by genetic studies, robustly validates Bruton's tyrosine kinase as a therapeutic target in rheumatoid arthritis. The potent and selective inhibition of BTK by this compound effectively blocks key pathogenic pathways in both B cells and myeloid cells, leading to significant efficacy in animal models of the disease. This technical guide provides the foundational data and methodologies that underscore the promise of BTK inhibition as a targeted therapy for rheumatoid arthritis. Further clinical investigation of potent and selective BTK inhibitors is warranted to translate these preclinical findings into patient benefit.
References
- 1. Bruton's Tyrosine Kinase Deficiency Inhibits Autoimmune Arthritis in Mice but Fails to Block Immune Complex-Mediated Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase-Mediated Signaling in Myeloid Cells Is Required for Protective Innate Immunity During Pneumococcal Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BMS-935177 on B-Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell development, activation, proliferation, and survival.[3][4] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[3] Consequently, BTK has emerged as a key therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on B-cell proliferation, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Although selected for clinical development, publicly available data on the direct anti-proliferative effects and clinical trial outcomes for this compound are limited. Therefore, where direct data for this compound is unavailable, information on other relevant BTK inhibitors may be presented with clear distinction.
Core Mechanism of Action: Inhibition of BTK Signaling
This compound exerts its effects by reversibly binding to BTK and inhibiting its kinase activity. The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Inhibition of BTK by this compound disrupts this signaling cascade, thereby impeding B-cell activation and proliferation.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.
Quantitative Data on the Impact of this compound
The following tables summarize the available quantitative data for this compound's activity.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50 | Reference |
| BTK Kinase Activity | Recombinant Human BTK | 2.8 nM | |
| Calcium Flux | Human Ramos B-cells | 27 nM | |
| TNFα Production | Human PBMCs | 14 nM | |
| CD69 Surface Expression | Human Peripheral B-cells (anti-IgM/IgG stimulated) | Inhibition observed | |
| CD69 Surface Expression | Human Peripheral B-cells (CD40L stimulated) | No effect |
Table 2: B-Cell Proliferation Inhibition by a Structurally Related BTK Inhibitor (BMS-986142)
No direct B-cell proliferation data for this compound is publicly available. The following data is for BMS-986142, another potent and selective reversible BTK inhibitor from Bristol-Myers Squibb.
| Assay | Cell Line/System | IC50 | Reference |
| B-cell Proliferation | Primary Human B-cells | ≤ 5 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
BTK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
Workflow Diagram:
Protocol:
-
Reagents:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate (e.g., Poly(Glu, Tyr)4:1)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)
-
This compound (serially diluted in DMSO)
-
EDTA solution (for reaction termination)
-
-
Procedure:
-
In a 384-well plate, add assay buffer, recombinant BTK, and the fluorescent peptide substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding EDTA solution.
-
Analyze the plate on a microplate reader capable of electrophoretic separation of the phosphorylated and non-phosphorylated substrate.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
B-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of B-cell division in response to stimuli in the presence or absence of an inhibitor.
Workflow Diagram:
Protocol:
-
Reagents:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified B-cells.
-
Carboxyfluorescein succinimidyl ester (CFSE) stock solution (in DMSO).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
B-cell stimulus (e.g., F(ab')₂ fragment of anti-human IgM).
-
This compound (serially diluted).
-
Flow cytometer.
-
-
Procedure:
-
Resuspend isolated B-cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with complete culture medium.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Add the B-cell stimulus to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry. The CFSE fluorescence is typically detected in the FITC channel. Each successive generation of divided cells will show a halving of CFSE fluorescence intensity.
-
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, an early indicator of B-cell activation, following BCR stimulation.
Protocol:
-
Reagents:
-
Human B-cell line (e.g., Ramos) or primary B-cells.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
B-cell stimulus (e.g., anti-IgM).
-
This compound (serially diluted).
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Harvest and wash the B-cells.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127, and incubate at 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in assay buffer and add to a 96-well plate.
-
Add serial dilutions of this compound and incubate for a short period.
-
Acquire a baseline fluorescence reading.
-
Add the B-cell stimulus and immediately begin kinetic fluorescence readings.
-
The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the inhibition of this response by this compound to determine the IC50.
-
Clinical Development and Future Perspectives
This compound was selected to advance into clinical development based on its promising preclinical profile, including excellent pharmacokinetics and in vivo activity in animal models of autoimmune disease. However, detailed results from clinical trials specifically for this compound, particularly regarding its impact on B-cell populations in humans, are not widely available in the public domain. The broader class of BTK inhibitors has shown significant efficacy in various B-cell malignancies and autoimmune conditions. Further investigation and publication of clinical data will be crucial to fully understand the therapeutic potential and safety profile of this compound in various disease contexts.
Conclusion
This compound is a potent and selective reversible BTK inhibitor that effectively blocks key downstream events of BCR signaling, such as calcium mobilization and activation marker expression. While direct evidence for its anti-proliferative effects on B-cells is not yet publicly detailed, its mechanism of action and the data from closely related molecules strongly suggest a significant inhibitory impact on B-cell proliferation. The provided experimental protocols offer a framework for researchers to further investigate the cellular effects of this compound and other BTK inhibitors. As more data becomes available, the precise role of this compound in the therapeutic landscape for B-cell-mediated diseases will be further elucidated.
References
Methodological & Application
BMS-935177 In Vitro Assay Protocol for IC50 Determination
Abstract
This application note provides detailed protocols for determining the in vitro IC50 value of BMS-935177, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). Included are methodologies for a cell-free biochemical assay, a cell-based calcium flux assay using Ramos B cells, and a tumor necrosis factor-alpha (TNFα) release assay using peripheral blood mononuclear cells (PBMCs). These protocols are intended to guide researchers in accurately assessing the potency and cellular activity of this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a key driver of B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound is a highly selective and reversible inhibitor of BTK, demonstrating potent activity in both biochemical and cellular assays.[3][4] This document outlines detailed procedures for quantifying the inhibitory activity of this compound to determine its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development.
Mechanism of Action
This compound functions as a reversible inhibitor of BTK.[3] It binds to the ATP-binding site of the BTK enzyme, preventing the phosphorylation of its downstream substrates and thereby interrupting the B-cell receptor signaling cascade. This inhibition ultimately leads to a reduction in B-cell activation and proliferation.
Data Presentation
The inhibitory activity of this compound has been characterized in multiple in vitro assays, with the resulting IC50 values summarized in the table below for easy comparison.
| Assay Type | System | Endpoint | IC50 Value (nM) |
| Biochemical Assay | Cell-free recombinant human BTK | Kinase Activity | 2.8 |
| Cell-Based Assay | Human Ramos B Cells | Calcium Flux | 27 |
| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNFα Production | 14 |
Experimental Protocols
Biochemical IC50 Determination: Recombinant BTK Inhibition Assay
This protocol describes a cell-free assay to determine the IC50 value of this compound against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)
-
This compound
-
DMSO
-
384-well plates
-
EDTA solution (35 mM)
-
Microplate reader capable of electrophoretic separation and fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
To each well of a 384-well plate, add the following components in order:
-
This compound dilution
-
Recombinant human BTK (final concentration 1 nM)
-
Fluoresceinated peptide substrate (final concentration 1.5 µM)
-
ATP (final concentration 20 µM)
-
-
The final reaction volume in each well should be 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of 35 mM EDTA to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product using a suitable microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based IC50 Determination: Ramos B Cell Calcium Flux Assay
This protocol details the measurement of this compound's ability to inhibit B-cell receptor-mediated calcium flux in Ramos B cells.
Materials:
-
Ramos B cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-3 AM)
-
Anti-IgM antibody (for stimulation)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer
Procedure:
-
Culture Ramos B cells to the desired density.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in cell culture medium.
-
Load the Ramos B cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh culture medium and aliquot them into flow cytometry tubes.
-
Add the different concentrations of this compound to the respective tubes and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Establish a baseline fluorescence reading for each tube on the flow cytometer.
-
Stimulate the cells by adding anti-IgM antibody to induce B-cell receptor cross-linking and subsequent calcium flux.
-
Immediately acquire data on the flow cytometer, monitoring the change in fluorescence intensity over time.
-
Include positive (ionomycin) and negative (EGTA) controls in the experiment.
-
Calculate the inhibition of calcium flux for each this compound concentration compared to the stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell-Based IC50 Determination: PBMC TNFα Production Assay
This protocol outlines the procedure to measure the inhibitory effect of this compound on TNFα production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Stimulant for TNFα production (e.g., lipopolysaccharide (LPS) or immune complexes)
-
Human TNFα ELISA kit
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in cell culture medium and plate them in a 96-well plate.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium.
-
Add the various concentrations of this compound to the wells containing PBMCs and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce TNFα production.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the amount of TNFα in the supernatants using a human TNFα ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each this compound concentration relative to the stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
Application Notes and Protocols for Oral Gavage Formulation of BMS-935177
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of several autoimmune diseases and B-cell malignancies.[3] Due to its low aqueous solubility, developing a suitable formulation for oral administration in preclinical research is crucial for achieving consistent and reliable in vivo data.[1] These application notes provide detailed protocols for the preparation of this compound formulations for oral gavage, based on publicly available information.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound is characterized by poor water solubility, which necessitates the use of solubilizing agents for oral formulations. Despite this, this compound has demonstrated excellent oral bioavailability in various preclinical species.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₆N₄O₃ | |
| Molecular Weight | 502.57 g/mol | |
| CAS Number | 1231889-53-4 | |
| Appearance | Light yellow to yellow solid | |
| Solubility | DMSO: 75-130 mg/mLEthanol: 88 mg/mLWater: Insoluble | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |
Signaling Pathway of this compound
This compound exerts its pharmacological effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is crucial for the transduction of these signals. By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling and mitigating the pathological effects of B-cell hyperactivation in various disease models.
Caption: Mechanism of action of this compound in the BTK signaling pathway.
Experimental Protocols for Oral Gavage Formulations
The following protocols are based on information from various suppliers and publications. Researchers should select the most appropriate formulation based on their specific experimental needs, animal model, and desired dosage.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Sterile tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 37.5 mg/mL). Warming and ultrasonic treatment may be necessary to fully dissolve the compound.
-
Solubilization in PEG300: In a separate tube, add the required volume of PEG300.
-
Combine and Mix: Add the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Surfactant: Add Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add saline to the mixture to achieve the final desired concentration and volume. Mix thoroughly.
Example Formulation for a 3.75 mg/mL Solution:
-
100 µL of 37.5 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD), 20% solution in saline
-
Sterile Saline (0.9% NaCl)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Sterile tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 37.5 mg/mL).
-
Prepare SBE-β-CD Solution: If not already prepared, make a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Combine and Mix: Add the this compound DMSO stock solution to the 20% SBE-β-CD in saline solution.
-
Final Volume: Mix thoroughly to ensure a uniform suspension.
Example Formulation for a 3.75 mg/mL Suspension:
-
100 µL of 37.5 mg/mL this compound in DMSO
-
900 µL of 20% SBE-β-CD in Saline
Protocol 3: Ethanol/TPGS/PEG300 Formulation for Mouse Arthritis Model
This specific formulation was used in a mouse anti-collagen antibody-induced arthritis (CAIA) inflammation model.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Polyethylene glycol 300 (PEG300)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Sterile tubes
Procedure:
-
Prepare Vehicle: Prepare the vehicle by mixing Ethanol, TPGS, and PEG300 in a 5:5:90 ratio by volume.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it directly in the prepared vehicle to the desired final concentration (e.g., 10 mg/kg or 30 mg/kg dose, calculate concentration based on dosing volume).
-
Ensure Complete Dissolution: Vortex or sonicate as needed to ensure the compound is fully dissolved.
Experimental Workflow for In Vivo Oral Gavage Study
The following diagram outlines a general workflow for conducting an in vivo study using an oral gavage formulation of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Quantitative Data Summary
The following table summarizes key in vivo pharmacokinetic and in vitro potency data for this compound.
Table 2: In Vitro Potency and In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/System | Source |
| BTK IC₅₀ | 2.8 nM | Cell-free assay | |
| Ramos B cell Ca²⁺ flux IC₅₀ | 27 nM | Human Ramos B cells | |
| TNFα production IC₅₀ | 14 nM | Human PBMCs | |
| Oral Bioavailability | 84% - 100% | Rat, Mouse, Dog, Monkey | |
| T₁/₂ (2 mg/kg i.v.) | 4 h | Mouse | |
| T₁/₂ (2 mg/kg i.v.) | 5.1 h | Rat |
Conclusion
The successful oral administration of this compound in preclinical models relies on the use of appropriate solubilizing agents to overcome its poor aqueous solubility. The protocols provided here offer several options for researchers to formulate this potent BTK inhibitor for oral gavage. Careful consideration of the experimental design, including the choice of vehicle, is essential for obtaining reproducible and meaningful results in in vivo studies. It is recommended to perform pilot studies to determine the optimal formulation and dosage for a specific animal model and disease indication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-935177 in pBTK Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of various hematopoietic cells, playing a key role in B cell development, activation, and proliferation.[3][4][5] Dysregulation of the BTK signaling pathway is implicated in B cell malignancies and autoimmune diseases. This compound demonstrates high selectivity for BTK, making it a valuable tool for studying the physiological and pathological roles of BTK and a potential therapeutic agent.
This document provides detailed protocols for assessing the inhibitory effect of this compound on BTK phosphorylation (pBTK) using Western blotting, a fundamental technique for quantifying protein expression and post-translational modifications.
Mechanism of Action
This compound acts as a reversible inhibitor of BTK, competing with ATP for the kinase domain. This inhibition prevents the autophosphorylation of BTK at tyrosine 223 (pBTK Y223) and the subsequent phosphorylation of downstream substrates like phospholipase Cγ2 (PLCγ2). The inhibition of this signaling cascade ultimately blocks B cell receptor (BCR) signaling and downstream cellular responses, including calcium mobilization and cell proliferation.
Quantitative Data Summary
The inhibitory activity of this compound against BTK and other kinases, as well as its effects on cellular functions, are summarized in the table below.
| Target/Assay | IC50 Value | Cell Type/System | Reference |
| BTK (cell-free) | 2.8 nM | Recombinant Human BTK | |
| BTK (cell-free) | 3 nM | Recombinant Human BTK | |
| Calcium Flux | 27 nM | Human Ramos B cells | |
| TNFα Production | 14 nM | Human PBMCs | |
| BLK (cell-free) | 13 nM | Recombinant Kinase | |
| BMX (cell-free) | 20 nM | Recombinant Kinase | |
| TEC (cell-free) | >140 nM (approx. 5-fold selective over BTK) | Recombinant Kinase | |
| ITK (cell-free) | >187 nM (approx. 67-fold selective over BTK) | Recombinant Kinase | |
| SRC Family Kinases | >1540 nM (>50-fold selective over BTK) | Recombinant Kinases |
BTK Signaling Pathway and this compound Inhibition
The following diagram illustrates the simplified BTK signaling pathway and the point of inhibition by this compound.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Western Blot Protocol for pBTK Inhibition
This protocol outlines the steps to assess the inhibition of BTK phosphorylation in a suitable cell line (e.g., Ramos human B cells) upon treatment with this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of pBTK inhibition.
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma B cell line) or similar suspension B cell line.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Goat F(ab')2 Anti-Human IgM or IgG.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) antibody.
-
Rabbit or mouse anti-BTK (total BTK) antibody.
-
Mouse or rabbit anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment
- Culture Ramos cells in suspension to a density of approximately 1 x 10^6 cells/mL.
- Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours at 37°C. Include a DMSO vehicle control.
- Stimulate the cells with anti-IgM/IgG (e.g., 10 µg/mL) for 10-15 minutes at 37°C to induce BTK phosphorylation.
2. Cell Lysis and Protein Quantification
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer with inhibitors and incubating on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration of each sample using a BCA assay.
3. SDS-PAGE and Western Blotting
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF membrane.
4. Immunodetection
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pBTK (Tyr223) overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for antibody dilution).
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Apply ECL detection reagent and acquire the chemiluminescent signal using an imaging system.
5. Stripping and Reprobing (Optional but Recommended)
- To normalize for total BTK and loading, the same membrane can be stripped and reprobed.
- Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
- Wash thoroughly and re-block the membrane.
- Incubate with the primary antibody for total BTK, followed by the secondary antibody and detection as described above.
- Repeat the stripping and reprobing process for a loading control like β-actin.
6. Data Analysis
- Quantify the band intensities for pBTK, total BTK, and the loading control using densitometry software.
- Normalize the pBTK signal to the total BTK signal for each sample.
- Further normalize to the loading control if necessary.
- Plot the normalized pBTK signal against the concentration of this compound to determine the IC50 value for pBTK inhibition.
Conclusion
This protocol provides a robust framework for evaluating the inhibitory activity of this compound on BTK phosphorylation in a cellular context. The use of Western blotting allows for a direct and quantitative assessment of the target engagement and downstream signaling effects of this potent BTK inhibitor. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data for their studies in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of B-Cell Activation Following Treatment with BMS-935177
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a crucial role in the activation, proliferation, differentiation, and survival of B-cells.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. By inhibiting BTK, this compound effectively modulates B-cell-mediated immune responses.
Flow cytometry is an essential methodology for elucidating the pharmacodynamic effects of BTK inhibitors like this compound on B-cell populations. This document provides detailed application notes and protocols for the analysis of B-cell activation and signaling in response to this compound treatment using multicolor flow cytometry.
Mechanism of Action of this compound
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream effector molecules, including phospholipase C gamma 2 (PLCγ2). This leads to the mobilization of intracellular calcium and the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell activation, proliferation, and antibody production.[2] this compound, by reversibly binding to BTK, prevents its phosphorylation and activation, thereby inhibiting these downstream signaling events.
Data Presentation: Quantitative Analysis of this compound and other BTK Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of this compound and other BTK inhibitors on various aspects of B-cell and other immune cell functions.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC50 Value | Reference |
| Bruton's Tyrosine Kinase (BTK) | Enzymatic Assay | 2.8 nM | [1] |
| Calcium Flux | Human Ramos B-cells | 27 nM | |
| TNFα Production (FcγR stimulated) | Human PBMCs | 14 nM | |
| CD69 Surface Expression (anti-IgM/IgG stimulated) | Peripheral B-cells | Not explicitly provided, but effective inhibition is noted. | |
| CD69 Surface Expression (CD40L stimulated) | Peripheral B-cells | No effect |
Table 2: Effects of BTK Inhibitors on B-Cell Activation Markers (Data from studies on various BTK inhibitors)
| BTK Inhibitor | Cell Type | Stimulation | Marker | Effect | Reference |
| Acalabrutinib | CLL cells | In vivo | CD69 | Median change of -41% on day 3 and -62% on day 28. | |
| Acalabrutinib | CLL cells | In vivo | CD86 | Median change of -26% on day 3 and -46% on day 28. | |
| PCI-32765 (Ibrutinib) | DOHH2 cells | anti-IgG | pBTK (autophosphorylation) | IC50 = 11 nM | |
| PCI-32765 (Ibrutinib) | DOHH2 cells | anti-IgG | pPLCγ | IC50 = 29 nM | |
| PCI-32765 (Ibrutinib) | DOHH2 cells | anti-IgG | pERK | IC50 = 13 nM | |
| Unnamed BTKi | Human B-cells | αBCR, CD40L+αBCR+IL-4, CpG | CD69 | Strong decrease in expression. | |
| Unnamed BTKi | Human B-cells | αBCR, CD40L+αBCR+IL-4, CpG | CD80 | Decreased expression. | |
| Unnamed BTKi | Human B-cells | αBCR, CD40L+αBCR+IL-4 | CD86 | Reduced expression. |
Experimental Protocols
This section provides detailed methodologies for the flow cytometric analysis of B-cell activation following treatment with this compound.
Protocol 1: Immunophenotyping of B-cell Activation Markers
This protocol is designed to assess the effect of this compound on the expression of key activation markers on the surface of B-cells following stimulation.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
B-cell stimulation reagents:
-
Goat F(ab')2 Anti-Human IgM (µ chain specific)
-
Recombinant Human CD40 Ligand (CD40L)
-
CpG ODN 2006
-
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5)
-
Anti-Human CD69 (e.g., PE)
-
Anti-Human CD86 (e.g., FITC)
-
Anti-Human CD25 (e.g., APC)
-
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Viability dye (e.g., 7-AAD or Live/Dead stain)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
B-cell Stimulation:
-
Prepare stimulation cocktails. Suggested final concentrations:
-
Anti-IgM: 10 µg/mL
-
CD40L: 1 µg/mL + IL-4: 50 ng/mL
-
CpG: 2.5 µg/mL
-
-
Add the stimulation cocktails to the wells. Include unstimulated control wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with 2 mL of cold FACS Buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86, anti-CD25) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 2 mL of cold FACS Buffer.
-
Resuspend the cells in 300 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer. Collect a minimum of 50,000 lymphocyte events.
-
Data Analysis:
-
Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC).
-
Exclude doublets using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Identify B-cells by gating on the CD19-positive population.
-
Within the CD19+ gate, analyze the expression of CD69, CD86, and CD25 by measuring the Median Fluorescence Intensity (MFI) and the percentage of positive cells for each marker in the different treatment and stimulation conditions.
Protocol 2: Analysis of Intracellular BTK Phosphorylation (Phospho-flow)
This protocol measures the direct inhibitory effect of this compound on the phosphorylation of BTK at tyrosine 223 (Y223) following BCR stimulation.
Materials and Reagents:
-
Human PBMCs
-
This compound
-
RPMI 1640 medium
-
Goat F(ab')2 Anti-Human IgM (µ chain specific)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5)
-
Anti-Human Phospho-BTK (Y223) (e.g., PE)
-
-
FACS Buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation and Treatment:
-
Isolate and resuspend PBMCs as described in Protocol 1.
-
Treat the cells with different concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate the cells with anti-IgM (10 µg/mL) for 5-15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to each sample.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with 2 mL of cold FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the fluorochrome-conjugated antibodies (anti-CD19 and anti-phospho-BTK) at optimal concentrations.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells once with 2 mL of cold FACS Buffer.
-
Resuspend the cells in 300 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on lymphocytes and singlets as previously described.
-
Identify B-cells by gating on the CD19-positive population.
-
Analyze the Median Fluorescence Intensity (MFI) of the phospho-BTK (Y223) signal within the CD19+ gate for each treatment condition to determine the inhibitory effect of this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: BTK Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for enhanced Bruton’s tyrosine kinase activity in transitional and naïve B cells of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effect of BMS-935177 on Calcium Flux in B-Lymphocytes
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear transcription factor crucial for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[1][2][3][4] Dysregulation of the Th17 pathway is associated with various autoimmune diseases, making RORγt a significant therapeutic target.[2] BMS-935177 is a potent inverse agonist of RORγt, designed to suppress its transcriptional activity. RORγt inverse agonists function by binding to the ligand-binding domain of the receptor, which displaces coactivators and recruits corepressors, thereby inhibiting the transcription of target genes.
While the primary role of RORγt has been characterized in T cells, emerging evidence suggests its expression and function in certain B-lymphocyte subsets, where it may contribute to a pro-inflammatory phenotype. A key signaling event in B-cell activation is the mobilization of intracellular calcium ([Ca2+]i), which is essential for downstream processes such as proliferation, differentiation, and antibody production. This calcium flux is typically initiated by the cross-linking of the B-cell receptor (BCR), triggering a signaling cascade involving Bruton's tyrosine kinase (BTK) and phospholipase Cγ2 (PLCγ2), leading to the release of calcium from intracellular stores and subsequent store-operated calcium entry (SOCE).
This document provides a detailed protocol to investigate the potential modulatory effects of the RORγt inverse agonist, this compound, on calcium flux in B-lymphocytes. The assay is designed to determine if this compound can alter the canonical BCR-mediated calcium signaling pathway.
Experimental Protocols
Protocol 1: Preparation of B-Lymphocytes
This protocol describes the isolation of primary B-lymphocytes from peripheral blood mononuclear cells (PBMCs). Alternatively, a suitable B-cell line (e.g., Ramos) can be used.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human B Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B-cells using a negative selection method, such as the RosetteSep™ Human B Cell Enrichment Cocktail, according to the manufacturer's instructions.
-
Wash the enriched B-cells twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
Protocol 2: Calcium Flux Assay using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium mobilization in B-lymphocytes using the fluorescent calcium indicator Fluo-4 AM, followed by analysis with a fluorescence microplate reader or flow cytometer.
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (dissolved in DMSO)
-
Anti-IgM F(ab')2 fragments (for BCR stimulation)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Preparation:
-
Centrifuge the B-lymphocyte suspension and resuspend the pellet in HBSS with 20 mM HEPES at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A common starting concentration is 1 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid can be added to a final concentration of 2.5 mM if needed.
-
Add an equal volume of the Fluo-4 AM loading solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with warm HBSS to remove excess dye.
-
Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Pre-incubation:
-
Plate 100 µL of the Fluo-4 AM-loaded cell suspension into each well of a 96-well microplate (for a final cell count of 100,000 cells/well).
-
Prepare serial dilutions of this compound in HBSS. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add the B-cell stimulus (e.g., anti-IgM F(ab')2 fragments, final concentration 10 µg/mL) to the wells.
-
Immediately begin recording the fluorescence intensity over time for at least 5-10 minutes.
-
For controls, add Ionomycin (a calcium ionophore) to some wells to determine the maximum calcium response, and EGTA to others to chelate extracellular calcium and establish a minimal response.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).
-
Plot the change in fluorescence (F/F0) over time to visualize the calcium flux kinetics.
-
Calculate key parameters such as peak fluorescence, time to peak, and area under the curve (AUC) for each condition.
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the calcium flux assay.
Table 1: Effect of this compound on BCR-Mediated Calcium Flux in B-Lymphocytes
| This compound Conc. (µM) | Peak Fluorescence (F/F0) | Time to Peak (seconds) | Area Under the Curve (AUC) |
| Vehicle (DMSO) | |||
| 0.01 | |||
| 0.1 | |||
| 1.0 | |||
| 10.0 | |||
| Ionomycin (Control) | |||
| EGTA (Control) |
Table 2: IC50 Determination for this compound Inhibition of Calcium Flux
| Parameter | IC50 (µM) | 95% Confidence Interval |
| Peak Fluorescence | ||
| Area Under the Curve |
Mandatory Visualization
RORγt Inverse Agonist Mechanism of Action
References
- 1. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-935177 BTK Occupancy Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation.[1][2] Its critical function in these pathways has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[3][4] BMS-935177 is a potent and selective reversible inhibitor of BTK.[5] Unlike irreversible inhibitors that form a covalent bond with the Cys-481 residue of BTK, this compound binds non-covalently, offering a different pharmacological profile.
Measuring the target occupancy, or the fraction of the BTK protein engaged by this compound, is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship. This document provides detailed application notes and protocols for developing and performing BTK occupancy and related functional assays for this compound.
Data Presentation: Quantitative Profile of this compound
The following table summarizes key quantitative data for this compound, providing a foundation for experimental design and data interpretation.
| Parameter | Value | Assay/Source |
| Biochemical Potency | ||
| IC₅₀ (recombinant BTK) | 3 nM | Biochemical Kinase Assay |
| Cellular Potency | ||
| IC₅₀ (Calcium Flux, Ramos cells) | 27 nM | Cellular Functional Assay |
| IC₅₀ (TNFα production, PBMCs) | 14 nM | Cellular Functional Assay |
| IC₅₀ (Human Whole Blood) | 550 ± 100 nM | Cellular Functional Assay |
| Selectivity | ||
| vs. Tec family kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold selective for BTK | Kinase Panel Screening |
| vs. SRC family kinases | >50-fold selective for BTK | Kinase Panel Screening |
| vs. SRC itself | 1100-fold selective for BTK | Kinase Panel Screening |
| Pharmacokinetics | ||
| Oral Bioavailability (rat, mouse, dog, monkey) | 84% to 100% (solution dosing) | In Vivo Pharmacokinetic Studies |
| Half-life (T₁/₂) (2 mg/kg i.v.) | 4 h (mouse), 5.1 h (rat) | In Vivo Pharmacokinetic Studies |
| Plasma Protein Binding (human) | >99% | In Vitro Plasma Protein Binding Assay |
Signaling Pathway and Mechanism of Action
This compound acts by reversibly binding to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation. This interrupts the downstream signaling cascade initiated by the B-cell receptor, ultimately inhibiting B-cell proliferation and survival.
BTK Signaling Pathway and Reversible Inhibition by this compound.
Experimental Protocols
Cellular BTK Target Engagement Assay (NanoBRET™)
This protocol is adapted from a method developed by Bristol Myers Squibb for BTK and is ideal for measuring target occupancy of a reversible inhibitor in a live-cell environment. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-BTK fusion protein and a fluorescent tracer that binds to the BTK active site.
Principle: this compound will compete with the fluorescent tracer for binding to the NanoLuc®-BTK fusion protein. An increase in this compound concentration will displace the tracer, leading to a decrease in the BRET signal, which can be used to calculate the cellular target engagement.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding a NanoLuc®-BTK fusion protein and a carrier DNA using a suitable transfection reagent.
-
Plate the transfected cells into 96-well or 384-well white assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (e.g., Opti-MEM).
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C to allow for target binding to reach equilibrium.
-
-
Tracer Addition and Signal Detection:
-
Prepare a solution containing the BRET tracer (specific for BTK) and the NanoLuc® substrate (e.g., furimazine) in assay medium.
-
Add this solution to all wells.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle (0% inhibition) and a high concentration of a known potent BTK inhibitor (100% inhibition).
-
Plot the normalized BRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration required for 50% target engagement in the cellular environment.
-
Workflow for the NanoBRET™ BTK Target Engagement Assay.
Probe-Based BTK Occupancy ELISA
This method quantifies the amount of "free" or unoccupied BTK in cell lysates. Since this compound is a reversible inhibitor, a washout step or rapid lysis is crucial to prevent the inhibitor from dissociating during the assay. The principle relies on a biotinylated irreversible BTK probe that will bind to the Cys-481 of any BTK not occupied by this compound.
Principle: Cell lysates from samples treated with this compound are incubated with a biotinylated covalent BTK probe. The probe binds to unoccupied BTK. The amount of probe-bound BTK is then quantified using a standard streptavidin-HRP-based ELISA, which is inversely proportional to the occupancy of this compound.
Methodology:
-
Sample Collection and Cell Lysis:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the cells rapidly with ice-cold PBS to remove unbound inhibitor.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
-
Quantification of Free BTK:
-
Coat a high-binding 96-well ELISA plate with a BTK-specific capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add normalized cell lysates to the wells and incubate to allow BTK to be captured.
-
Wash the plate, then add a biotinylated covalent BTK probe (that targets Cys-481). Incubate to allow the probe to bind to any unoccupied BTK.
-
Wash thoroughly to remove the unbound probe.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash, then add a colorimetric substrate (e.g., TMB). Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
-
Quantification of Total BTK:
-
In a separate plate, perform a standard sandwich ELISA to determine the total amount of BTK protein in each lysate.
-
Use the same capture antibody, but detect with a different, non-competing primary BTK antibody followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Calculate the percentage of free BTK for each sample by normalizing the "Free BTK" signal to the "Total BTK" signal.
-
Calculate BTK occupancy as: % Occupancy = 100 - (% Free BTK).
-
Plot % Occupancy against the drug concentration to determine the EC₅₀ for target occupancy.
-
Workflow for the Probe-Based BTK Occupancy ELISA.
Functional Pharmacodynamic Assay (CD69 Expression)
This assay measures the functional consequence of BTK inhibition in a relevant cell type. It assesses the ability of this compound to inhibit B-cell activation, a direct downstream effect of BTK signaling.
Principle: Activation of the B-cell receptor (BCR) in whole blood or isolated PBMCs leads to the upregulation of the surface activation marker CD69. Pre-treatment with this compound will inhibit BTK-mediated signaling and thus prevent CD69 upregulation. The level of inhibition is measured by flow cytometry.
Methodology:
-
Sample Preparation and Treatment:
-
Collect whole blood into heparinized tubes or isolate PBMCs.
-
Aliquot samples into 96-well plates.
-
Add serial dilutions of this compound and pre-incubate for 1 hour at 37°C.
-
-
B-Cell Activation:
-
Stimulate the cells by adding a BCR agonist, such as anti-IgD-dextran or anti-IgM F(ab')₂ fragments.
-
Include an unstimulated control (vehicle only) and a stimulated control (agonist + vehicle).
-
Incubate overnight (18-24 hours) at 37°C.
-
-
Staining for Flow Cytometry:
-
If using whole blood, lyse red blood cells using a lysis buffer.
-
Stain the cells with fluorescently-conjugated antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the B-cell population (CD19+ or CD20+).
-
Determine the percentage of CD69+ B-cells or the median fluorescence intensity (MFI) of CD69 in the B-cell gate.
-
Normalize the CD69 expression in the this compound-treated samples to the stimulated and unstimulated controls.
-
Plot the percent inhibition of CD69 expression against the drug concentration to determine the functional IC₅₀.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BMS-935177 in Primary Human B-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] BTK plays a crucial role in B-cell development, activation, proliferation, and survival.[3][4] Its inhibition is a key therapeutic strategy in B-cell malignancies and autoimmune diseases. These application notes provide detailed protocols for the use of this compound in primary human B-cell cultures to study its effects on B-cell function.
Mechanism of Action
This compound reversibly binds to BTK, inhibiting its kinase activity. Downstream of the B-cell receptor (BCR), BTK is essential for signal transduction that leads to calcium mobilization, activation of transcription factors like NF-κB, and subsequent B-cell activation and proliferation. By inhibiting BTK, this compound effectively blocks these downstream events. It has been shown to inhibit calcium flux in human Ramos B cells and suppress the expression of the activation marker CD69 on peripheral B-cells following BCR stimulation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC50 Value | Reference |
| BTK (cell-free assay) | Recombinant human BTK | 2.8 nM (reported as 3 nM in another source) | |
| Calcium Flux | Human Ramos B-cells | 27 nM | |
| CD69 Surface Expression | Human peripheral B-cells (anti-IgM/IgG stimulated) | Not specified, but effective inhibition observed | |
| TNFα Production | Human PBMCs (IgG immune complex stimulated) | 14 nM | |
| Whole Blood BCR-stimulated CD69 | Human | 550 ± 100 nM | |
| Whole Blood BCR-stimulated CD69 | Mouse | 2060 ± 240 nM |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity vs. BTK (Fold) | IC50 (nM) | Reference |
| TEC | 5-67 | 13 | |
| BMX | 5-67 | 24 | |
| ITK | 5-67 | - | |
| TXK | 5-67 | - | |
| SRC | >1100 | - | |
| TRKA | <50 | 30 | |
| HER4 | <50 | - | |
| TRKB | <50 | - | |
| RET | <50 | - |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BTK signaling pathway and a general experimental workflow for using this compound in primary human B-cell cultures.
Caption: BTK signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound in B-cell cultures.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human B-Cells
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
B-cell isolation kit (e.g., CD19 MicroBeads)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS) or Human AB serum
-
Penicillin-Streptomycin solution
-
L-glutamine
-
2-Mercaptoethanol
-
Recombinant human IL-4
-
Recombinant human IL-21
-
CD40 Ligand (soluble multimeric or feeder cells expressing CD40L)
Procedure:
-
B-Cell Isolation: Isolate B-cells from fresh or cryopreserved PBMCs using a positive or negative selection B-cell isolation kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry (CD19+).
-
Culture Medium Preparation: Prepare complete RPMI medium: RPMI 1640 supplemented with 10% FBS (or 5% Human AB serum), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 55 µM 2-mercaptoethanol.
-
Cell Seeding: Resuspend isolated B-cells in the complete RPMI medium. Seed the cells at a density of 0.5 - 1 x 10^6 cells/mL in a tissue culture plate.
-
B-Cell Activation and Expansion (choose one method):
-
T-cell dependent-like stimulation: Add recombinant human IL-4 (e.g., 10-50 ng/mL), recombinant human IL-21 (e.g., 10-50 ng/mL), and CD40 Ligand (e.g., 1 µg/mL soluble multimer) to the culture.
-
BCR-dependent stimulation: Add anti-IgM/IgG antibodies (e.g., 10 µg/mL) to the culture.
-
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2. The culture duration will depend on the specific experimental endpoint. For expansion, cultures can be maintained for up to 14 days, with media changes every 3-4 days.
Protocol 2: Treatment of Primary Human B-Cell Cultures with this compound
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cultured primary human B-cells
-
Appropriate B-cell stimuli (from Protocol 1)
Procedure:
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in the complete culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Pre-treatment: Add the diluted this compound or vehicle control (DMSO) to the B-cell cultures. A pre-incubation period of 1-2 hours is recommended before adding the stimulus.
-
Stimulation: Add the chosen B-cell stimulus (e.g., anti-IgM, CD40L + IL-4/IL-21) to the cultures.
-
Incubation: Incubate the cells for the desired period depending on the endpoint to be measured (e.g., 24-48 hours for activation marker expression, 6-9 days for proliferation and differentiation).
-
Endpoint Analysis: Harvest cells and/or supernatants for downstream analysis as described in Protocol 3.
Protocol 3: Analysis of this compound Effects on B-Cell Function
1. Assessment of B-Cell Activation by Flow Cytometry:
-
Procedure:
-
Harvest B-cells after stimulation and treatment.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against surface markers such as CD19, CD69, and CD86.
-
Analyze the cells using a flow cytometer.
-
-
Expected Outcome: this compound is expected to reduce the upregulation of activation markers like CD69 on stimulated B-cells.
2. Measurement of B-Cell Proliferation:
-
Procedure (CFSE dilution assay):
-
Label isolated B-cells with CFSE before starting the culture.
-
Culture, treat, and stimulate the cells as described above.
-
After the desired incubation period (e.g., 4-6 days), harvest the cells.
-
Analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
-
Expected Outcome: this compound should inhibit the proliferation of stimulated B-cells.
3. Quantification of Cytokine Production:
-
Procedure (ELISA or Cytometric Bead Array - CBA):
-
Harvest the culture supernatant after the incubation period.
-
Measure the concentration of cytokines (e.g., TNFα, IL-6, IL-10) using commercially available ELISA kits or a CBA platform according to the manufacturer's instructions.
-
-
Expected Outcome: this compound is expected to reduce the production of pro-inflammatory cytokines from stimulated B-cells.
4. Analysis of Downstream Signaling:
-
Procedure (Phospho-flow cytometry or Western Blot):
-
For short-term signaling events, stimulate and treat B-cells for a brief period (e.g., 5-30 minutes).
-
Fix and permeabilize the cells for intracellular staining with antibodies against phosphorylated forms of signaling proteins (e.g., phospho-BTK, phospho-PLCγ2).
-
Analyze by flow cytometry (Phospho-flow) or lyse the cells for Western blot analysis.
-
-
Expected Outcome: this compound should decrease the phosphorylation of BTK and its downstream substrates.
Conclusion
This compound is a valuable research tool for investigating the role of BTK in primary human B-cell biology. The protocols outlined above provide a framework for studying its effects on B-cell activation, proliferation, and signaling. Researchers should optimize concentrations and incubation times based on their specific experimental system and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating BMS-935177 Solubility: A Technical Support Guide for In Vitro Assays
For researchers and drug development professionals working with the potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-935177, its low aqueous solubility can present a significant hurdle in obtaining reliable and reproducible in vitro assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. Concentrations ranging from 75 mg/mL to 130 mg/mL have been reported. For practical purposes, preparing a stock solution in the range of 10-50 mM in fresh DMSO is a common starting point.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, it is essential to ensure that the final concentration of DMSO in your assay is kept low, typically below 0.5%, although the tolerance can vary depending on the cell line and assay type. Additionally, employing a serial dilution strategy and ensuring rapid and thorough mixing upon dilution can help. For particularly sensitive assays or higher required concentrations of this compound, the use of a co-solvent system may be necessary.
Q4: Are there any alternative solvents to DMSO for this compound?
Solubility Data
For easy reference, the following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 130 mg/mL | 258.7 mM | |
| DMSO | 100 mg/mL | 199.0 mM | |
| DMSO | 88 mg/mL | 175.1 mM | |
| DMSO | 75 mg/mL | 149.2 mM | |
| Ethanol | 100 mg/mL | 199.0 mM | |
| Ethanol | 88 mg/mL | 175.1 mM | |
| Water | Insoluble | - |
Note: The actual solubility may vary slightly due to factors such as compound purity, temperature, and the specific batch of the solvent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in in vitro assays.
Problem 1: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer/media.
-
Question: How can I prevent my compound from crashing out of solution?
-
Answer:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%).
-
Use a Higher Intermediate Dilution Step: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer or media.
-
Rapid Mixing: When adding the compound to the aqueous solution, ensure vigorous and immediate mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider Co-solvents: For challenging situations, a co-solvent system can be employed. Based on in vivo formulations, a combination of PEG300 and a surfactant like Tween-80 can improve solubility. (See Experimental Protocols for a detailed method).
-
Problem 2: Inconsistent or non-reproducible assay results.
-
Question: Could solubility issues be the cause of my variable data?
-
Answer: Yes, poor solubility can lead to inconsistent effective concentrations of the compound in your assay.
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation (e.g., cloudiness, crystals).
-
Prepare Fresh Dilutions: Avoid using old dilutions of this compound in aqueous solutions, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
-
Sonication: In some cases, brief sonication of the stock solution before dilution can help ensure it is fully dissolved. Warming the stock solution slightly (e.g., to 37°C) can also be beneficial, but be cautious of potential compound degradation with excessive heat.
-
Problem 3: The required final concentration of this compound in my assay is high, and I cannot keep the DMSO concentration low enough.
-
Question: How can I achieve a high concentration of this compound without significant solvent effects?
-
Answer: This is a challenging scenario.
-
Co-Solvent Formulation: This is the most promising approach. A formulation containing a small percentage of DMSO along with other solubilizing agents like PEG300 and Tween-80 can help maintain solubility at higher concentrations.
-
Alternative Solvents: While less common for in vitro assays, exploring solvents like N-methyl-2-pyrrolidone (NMP) or using a formulation with albumin, which can bind to and solubilize hydrophobic compounds, could be considered. However, the compatibility of these with your specific assay must be validated.
-
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution using DMSO
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in fresh, anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform a serial dilution of the stock solution in DMSO to get closer to your final desired concentration range.
-
-
Prepare Final Working Solutions:
-
Further dilute the intermediate DMSO solutions into your final aqueous assay buffer or cell culture medium.
-
Ensure the final DMSO concentration is below the tolerance level of your assay (typically < 0.5%).
-
Add the diluted compound to the assay plate and mix immediately and thoroughly.
-
Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System (for challenging applications)
This protocol is adapted from in vivo formulation strategies and should be validated for your specific in vitro assay.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
As described in Protocol 1, prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
-
Prepare the Co-Solvent Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or your basal cell culture medium.
-
-
Prepare the Final Working Solution:
-
To prepare a 1 mL working solution as an example, add 100 µL of the 37.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.
-
To this mixture, add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline or your basal medium to reach a final volume of 1 mL and mix until a clear solution is obtained. The final concentration of this compound in this example would be 3.75 mg/mL (approximately 7.46 mM).
-
This solution can then be further diluted in your assay medium. Remember to include a vehicle control with the same final concentration of the co-solvent mixture in your experiment.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Standard experimental workflow for preparing this compound solutions.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
Technical Support Center: Optimizing BMS-935177 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-935177 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, activation, and survival. By inhibiting BTK, this compound effectively blocks these downstream signaling events.
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on published data, concentrations between 10 nM and 1 µM are often effective. For example, the IC50 for inhibiting calcium flux in Ramos B cells is 27 nM, while for TNFα production in PBMCs, it is 14 nM.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
Q4: I am not seeing an effect of this compound on my cells. What could be the reason?
A4: There are several potential reasons for a lack of effect. First, confirm the activity of your this compound compound. Second, ensure that your cell line expresses BTK and that the BTK pathway is active and relevant to the phenotype you are studying. The concentration of this compound may be too low, or the treatment duration may be too short. It is also possible that your cells have developed resistance to the inhibitor. See the troubleshooting guide for more detailed suggestions.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a selective BTK inhibitor. However, like most kinase inhibitors, it can have off-target effects, especially at higher concentrations. It has been shown to have some activity against other kinases, though with much lower potency than for BTK. It is always good practice to include appropriate controls in your experiments to account for potential off-target effects. This could include using a structurally unrelated BTK inhibitor or a cell line where BTK has been knocked out.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various in vitro assays and cell lines. This data can be used as a reference for designing your experiments.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| BTK (enzyme activity) | Cell-free | 2.8 - 3 nM | [1] |
| Anti-IgM/IgG-induced proliferation | Human peripheral B cells | 8 nM | |
| TNFα production | Human PBMCs | 14 nM | [1][2] |
| Calcium Flux | Ramos (Human B-cell lymphoma) | 27 nM | |
| BCR-stimulated CD69 expression | Human whole blood | 550 nM | |
| BCR-stimulated CD69 expression | Mouse whole blood | 2060 nM |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol describes a method to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on your cell viability assay results) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently trypsinize the cells and then collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
preventing BMS-935177 precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BMS-935177 in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component in B-cell signaling pathways.[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low aqueous solubility, which can lead to precipitation when preparing solutions in aqueous buffers for in vitro and in vivo experiments.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, this compound is practically insoluble in water and aqueous buffers alone. Direct dissolution in buffers like Phosphate Buffered Saline (PBS) will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO is necessary as a starting point.
Q4: What are the visible signs of this compound precipitation?
A4: Precipitation can be observed as cloudiness, haziness, the formation of a visible precipitate or film in the solution, or crystals settling at the bottom of the tube or well.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers.
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.
Cause: The low aqueous solubility of this compound is exceeded when the DMSO stock is diluted into an aqueous environment.
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the aqueous buffer. Instead, perform a serial dilution of the stock solution in DMSO first to get closer to the final desired concentration before adding it to the aqueous buffer.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to minimize its toxic effects on cells and reduce the chances of precipitation.
-
Use of Co-solvents: For certain applications, especially in vivo studies, co-solvents can be used to improve solubility. Formulations including PEG300 and Tween-80 have been documented for this compound.
-
Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes help in maintaining solubility.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can trigger precipitation.
Issue 2: My this compound solution is cloudy even after following the dilution protocol.
Cause: The final concentration of this compound in the aqueous buffer may still be above its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).
Solution:
-
Lower the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
pH Adjustment: Since this compound is a weak base, its solubility is pH-dependent. Solubility is generally higher in acidic conditions. Consider using a buffer with a slightly lower pH if your experimental system allows for it. However, always verify that the pH change does not affect your biological assay.
-
Empirical Testing: The solubility of this compound in your specific aqueous buffer may need to be determined empirically. A simple way to do this is to prepare a dilution series and visually inspect for precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ≥ 130 mg/mL (258.68 mM) | High solubility. |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Very Low | Practically insoluble. Specific solubility is dependent on pH, temperature, and buffer composition and should be determined empirically. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Concentration of this compound | Application |
| EtOH:TPGS:PEG300 (5:5:90) | 10 or 30 mg/kg | Oral dosing in a mouse arthritis model. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 502.56 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.026 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in anhydrous DMSO to create an intermediate stock. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Add the appropriate volume of the intermediate DMSO stock to the pre-warmed aqueous buffer while gently vortexing. To prepare a 10 µM working solution, you would add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer. This results in a final DMSO concentration of 1%.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider further lowering the final concentration or the final DMSO percentage.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
BMS-935177 stability in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-935177. Below you will find information on the stability of this compound in DMSO stock solutions, proper handling protocols, and guidance on addressing common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of this compound DMSO stock solutions.
Q1: My this compound in DMSO stock solution appears to have precipitated. What should I do?
A1: Precipitation can occur if the solution is not prepared or stored correctly. First, ensure that the concentration does not exceed the solubility limit of this compound in DMSO, which is approximately 75-100 mg/mL.[1][2] If the concentration is within the soluble range, you can try to redissolve the compound by warming the vial to 37°C and using an ultrasonic bath.[3] To prevent precipitation, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2]
Q2: How should I properly store my this compound DMSO stock solution to ensure its stability?
A2: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, which should maintain stability for up to 2 years. For shorter-term storage, -20°C is also acceptable for up to 1 year. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: I am observing inconsistent or lower than expected activity of this compound in my experiments. Could this be a stability issue?
A3: Yes, inconsistent or reduced activity can be a sign of compound degradation. To troubleshoot this, first, confirm that the stock solution has been stored correctly and that freeze-thaw cycles have been minimized. If the stock solution is old or has been stored improperly, it is advisable to prepare a fresh stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. When preparing working solutions for cell-based assays, dilute the DMSO stock in your culture medium immediately before use.
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration below 0.5%. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the compound, to account for any effects of the solvent on your cells.
Data Presentation: Storage and Stability of this compound in DMSO
The following table summarizes the recommended storage conditions for this compound in DMSO stock solutions based on information from various suppliers.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 2 years | Recommended for long-term storage. |
| -20°C | Up to 1 year | Suitable for shorter-term storage. |
| Room Temperature | Not Recommended | For shipping purposes only. |
Note: To ensure the highest quality experimental results, it is always best practice to use freshly prepared stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Experimental Protocols
Below is a detailed methodology for the preparation of a this compound DMSO stock solution and its subsequent use in a typical cell-based assay.
Preparation of this compound Stock Solution (10 mM):
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 502.56 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.026 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate or warm the solution to 37°C to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and biological pathways related to this compound.
Caption: Experimental workflow for preparing and using this compound DMSO stock solutions.
Caption: Simplified BTK signaling pathway indicating the inhibitory action of this compound.
References
troubleshooting inconsistent BMS-935177 IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during the experimental determination of IC50 values for the Bruton's tyrosine kinase (Btk) inhibitor, BMS-935177.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound. What are the common causes for this?
A1: Inconsistent IC50 values for this compound can stem from a variety of factors, which can be broadly categorized into three areas: experimental setup, compound handling, and cell-based assay variables. Minor deviations in assay conditions can significantly impact results.[1] For instance, in biochemical assays, the concentration of ATP is a critical factor, as this compound is a reversible, ATP-competitive inhibitor.[2][3] In cell-based assays, factors such as cell line authenticity, passage number, cell health, and mycoplasma contamination can introduce significant variability.[1][4]
Q2: The IC50 value we obtained in our cell-based assay is much higher than the reported biochemical IC50. Is this expected?
A2: Yes, it is common for the IC50 value from a cell-based assay to be higher than that from a biochemical assay. A biochemical assay measures the direct inhibition of the purified Btk enzyme, whereas a cell-based assay is influenced by numerous additional factors. These can include cell membrane permeability of the compound, intracellular ATP concentrations (which are typically much higher than those used in biochemical assays), plasma protein binding if serum is used in the media, and the presence of efflux pumps that may remove the compound from the cell.
Q3: How critical is the purity and handling of our this compound sample?
A3: The purity and proper handling of the compound are absolutely critical. Impurities in a sample can interfere with the assay, leading to erroneous results. This compound should be stored as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment to avoid issues related to compound stability in aqueous solutions and repeated freeze-thaw cycles.
Q4: Can variations in data analysis affect the final IC50 value?
A4: Yes, data analysis methods can contribute to variability. The IC50 value is derived from a dose-response curve, and the method used to fit the curve (e.g., non-linear regression model) can influence the result. It is important to have a sufficient number of data points, appropriate concentration ranges, and to correctly normalize the data to positive and negative controls.
Reported IC50 Values for this compound
The potency of this compound has been characterized in various assays. The observed IC50 can vary significantly depending on the assay format.
| Assay Type | Target/Endpoint | Reported IC50 Value | Reference |
| Biochemical Assay | Bruton's tyrosine kinase (Btk) | 2.8 nM - 3 nM | |
| Cell-Based Assay | Calcium Flux (Ramos B cells) | 27 nM | |
| Cell-Based Assay | TNFα Production (PBMCs) | 14 nM | |
| Whole Blood Assay | CD69 Expression (Human) | 550 ± 100 nM | |
| Whole Blood Assay | CD69 Expression (Mouse) | 2060 ± 240 nM |
Troubleshooting Guides
Guide 1: Inconsistent Results in Biochemical Assays
This guide provides a systematic approach to troubleshooting inconsistent IC50 values in an in vitro kinase assay for this compound.
Problem: Higher than expected or variable biochemical IC50 values.
| Potential Cause | Recommended Solution |
| ATP Concentration | This compound is an ATP-competitive inhibitor. The measured IC50 is dependent on the ATP concentration. Ensure you are using a consistent ATP concentration, ideally at or near the Km for ATP of the Btk enzyme, for more comparable results. |
| Enzyme Activity | The activity of the recombinant Btk enzyme can vary between batches or degrade over time. Qualify each new batch of enzyme and avoid repeated freeze-thaw cycles. Run a positive control inhibitor to check for consistent enzyme performance. |
| Substrate Concentration | Ensure the substrate concentration is consistent and ideally below the Km value to maintain reaction linearity. |
| Reagent Quality & Handling | Use high-purity reagents. Ensure proper storage and handling of this compound. Dissolve the compound in a suitable solvent like DMSO and prepare fresh serial dilutions for each experiment. |
| Assay Conditions | Minor variations in buffer pH, ionic strength, incubation time, and temperature can affect results. Standardize these conditions across all experiments. |
| Pipetting/Technical Errors | Inaccurate pipetting can introduce significant errors. Ensure pipettes are properly calibrated and use appropriate techniques. |
Guide 2: Inconsistent Results in Cell-Based Assays
Cell-based assays are inherently more complex and prone to variability. This guide addresses common issues.
Problem: High variability or poor reproducibility in cell-based IC50 values.
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Use authenticated cell lines from a reputable source. Genetic drift can occur at high passage numbers, altering cellular responses. Maintain a consistent and low passage number range for all experiments. |
| Cell Health & Confluency | Ensure cells are healthy and in the exponential growth phase at the time of treatment. Cell confluency can affect the response to a compound; seed cells to reach a consistent confluency during the assay. |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular physiology and response to treatments. Regularly test your cell cultures for contamination. |
| Serum Effects | If using serum-containing media, be aware that this compound can bind to serum proteins (e.g., albumin), reducing its effective concentration. Consider using serum-free media or maintaining a consistent serum batch and concentration. |
| Incubation Time | The duration of compound exposure can significantly impact the IC50 value. A longer incubation time may result in a lower IC50. Standardize the treatment duration across all experiments. |
| Edge Effects | Wells on the perimeter of microplates are prone to evaporation, which can alter compound concentration and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
Experimental Protocols & Methodologies
Biochemical Btk Inhibition Assay Protocol
This protocol describes a general method for determining the IC50 of this compound against recombinant Btk enzyme.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT).
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired concentration range.
-
Dilute recombinant human Btk enzyme and a fluoresceinated peptide substrate to their final concentrations in assay buffer.
-
Prepare ATP solution at a concentration equivalent to the apparent Km for the enzyme (e.g., 20 µM).
-
-
Assay Procedure (384-well plate format) :
-
Add this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the Btk enzyme and peptide substrate solution to all wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature, within the linear range of the reaction.
-
Terminate the reaction by adding a stop solution (e.g., 35 mM EDTA).
-
-
Data Analysis :
-
Analyze the reaction mixture by measuring the ratio of phosphorylated to unphosphorylated substrate.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Cell-Based Calcium Flux Assay Protocol
This protocol measures the inhibition of B-cell receptor (BCR)-induced calcium mobilization in Ramos B cells.
-
Cell Preparation :
-
Culture Ramos B cells under standard conditions.
-
Harvest healthy, exponentially growing cells and wash them with an appropriate buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure :
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time to allow compound uptake.
-
Measure the baseline fluorescence using a plate reader capable of kinetic fluorescence detection.
-
Stimulate the B-cell receptor by adding an activating antibody (e.g., anti-IgM).
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis :
-
Determine the peak fluorescence intensity for each well after stimulation.
-
Calculate the percent inhibition of the calcium flux for each this compound concentration relative to the stimulated vehicle control.
-
Generate a dose-response curve and calculate the IC50 value as described for the biochemical assay.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: Simplified Btk signaling pathway inhibited by this compound.
Caption: Overview of the JAK-STAT signaling pathway.
References
Technical Support Center: Minimizing Off-Target Effects of BMS-935177 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of BMS-935177 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: this compound is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 value of approximately 2.8 nM.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell activation.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound demonstrates good kinase selectivity.[1] However, it is known to inhibit other kinases, including members of the Tec family (TEC, BMX, ITK, TXK) with 5- to 67-fold less potency than BTK.[1] Other kinases inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET. It shows greater than 50-fold selectivity over the SRC family of kinases and over 1100-fold selectivity against SRC itself.
Q3: How can I be sure that the observed phenotype in my cellular assay is due to BTK inhibition and not an off-target effect?
A3: To confirm that the observed cellular phenotype is due to on-target BTK inhibition, several experimental controls are recommended:
-
Dose-Response Correlation: The IC50 of this compound in your cellular assay should correlate with its known potency for BTK (in the low nanomolar range). A significant deviation may suggest off-target effects.
-
Use of a Structurally Unrelated BTK Inhibitor: If a structurally different BTK inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: In genetically tractable cells, you can perform a rescue experiment by overexpressing a drug-resistant mutant of BTK. If the phenotype is reversed, it is likely an on-target effect.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
Q4: What are common readouts for this compound activity in B-cell assays?
A4: Common functional readouts for this compound activity in B-cell lines, such as Ramos cells, include the inhibition of:
-
B-cell receptor (BCR)-stimulated calcium flux.
-
Surface expression of activation markers like CD69 following BCR stimulation with anti-IgM or anti-IgG.
-
Phosphorylation of downstream effectors like Phospholipase Cγ2 (PLCγ2).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Possible Cause: The observed phenotype may be due to off-target effects of this compound, particularly at higher concentrations.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Protocol: Test a wide range of this compound concentrations, from sub-nanomolar to micromolar.
-
Expected Outcome: A sigmoidal dose-response curve with an IC50 in the low nanomolar range is indicative of on-target BTK inhibition. Off-target effects may appear at higher concentrations.
-
-
Validate with a Secondary BTK Inhibitor:
-
Protocol: Treat cells with a structurally distinct BTK inhibitor (e.g., ibrutinib, acalabrutinib).
-
Expected Outcome: If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
-
Analyze Downstream Signaling:
-
Protocol: Use western blotting to examine the phosphorylation status of BTK's direct downstream substrate, PLCγ2, as well as other signaling nodes.
-
Expected Outcome: this compound should inhibit the phosphorylation of PLCγ2. Unexpected changes in other pathways may indicate off-target activity.
-
Issue 2: High Cell Toxicity at Effective Concentrations
Possible Cause: The observed cytotoxicity may be a result of inhibiting off-target kinases that are essential for cell survival.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Protocol: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay.
-
Expected Outcome: Identify a concentration range where this compound effectively inhibits BTK signaling without causing significant cell death.
-
-
Use a Cell Line with Low Off-Target Expression:
-
Protocol: If possible, use a cell line that has low or no expression of the known off-targets of this compound (e.g., TRK family kinases, RET).
-
Expected Outcome: Reduced cytotoxicity in these cell lines would suggest that the toxicity is mediated by off-targets.
-
-
Control for Solvent Toxicity:
-
Protocol: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound.
-
Expected Outcome: The vehicle control should not exhibit any significant cytotoxicity.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against BTK and Off-Targets
| Target | IC50 (nM) | Selectivity vs. BTK |
| BTK | 2.8 | - |
| TEC Family Kinases | 14 - 188 | 5x - 67x |
| TRKA | < 150 | > 50x |
| HER4 | < 150 | > 50x |
| TRKB | < 150 | > 50x |
| RET | < 150 | > 50x |
| SRC | > 3080 | > 1100x |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Readout | IC50 (nM) |
| Calcium Flux | Ramos B-cells | Inhibition of BCR-stimulated Ca2+ mobilization | 27 |
| CD69 Expression | Peripheral B-cells | Inhibition of anti-IgM/IgG stimulated CD69 | - |
| TNFα Production | PBMCs | Inhibition of IgG-immune complex driven TNFα | 14 |
Experimental Protocols
Protocol 1: B-Cell Receptor (BCR)-Induced Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on BCR-induced calcium mobilization in Ramos B-cells.
Materials:
-
Ramos B-cells
-
This compound
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Anti-human IgM, F(ab')2 fragment
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Preparation:
-
Harvest Ramos B-cells and wash with HBSS.
-
Resuspend cells at 1 x 10^6 cells/mL in HBSS.
-
-
Dye Loading:
-
Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Resuspend the cells in warm HBSS at 1-2 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.
-
Add the dye-loaded cells to the wells and incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium dye.
-
Establish a stable baseline reading for 1-2 minutes.
-
Inject anti-human IgM (final concentration 10-20 µg/mL) to stimulate the BCR.
-
Record the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Determine the IC50 of this compound by plotting the peak fluorescence response against the log of the inhibitor concentration.
-
Protocol 2: CD69 Expression Assay by Flow Cytometry
This protocol details the measurement of this compound's effect on BCR-induced CD69 expression on the surface of B-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
This compound
-
Anti-human IgM, F(ab')2 fragment
-
Anti-CD19 antibody (to gate on B-cells)
-
Anti-CD69 antibody
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate PBMCs or B-cells from whole blood.
-
Resuspend cells at 1 x 10^6 cells/mL in complete culture medium.
-
-
Compound Incubation:
-
Add this compound at various concentrations to the cells. Include a DMSO vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add anti-human IgM (final concentration 10 µg/mL) to stimulate the cells.
-
Incubate for 18-24 hours at 37°C.
-
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing fluorescently labeled anti-CD19 and anti-CD69 antibodies. Include an isotype control tube.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive cells and the mean fluorescence intensity of CD69.
-
-
Data Analysis:
-
Calculate the inhibition of CD69 expression at different this compound concentrations.
-
Determine the IC50 value.
-
Visualizations
Caption: BTK Signaling Pathway in B-Cells.
Caption: Experimental Workflow for Assessing this compound Activity and Off-Target Effects.
Caption: Troubleshooting Logic for this compound Off-Target Effects.
References
Technical Support Center: BMS-935177 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-935177. The information is designed to assist with the analysis and interpretation of dose-response curves generated from various in vitro and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, differentiation, and survival.[3][4][5] By reversibly binding to BTK, this compound blocks its kinase activity and downstream signaling.
Q2: What are the expected IC50 values for this compound in different assays?
A2: The IC50 values for this compound can vary depending on the assay system. Below is a summary of reported values:
| Assay Type | Target/Endpoint | Cell Type/System | IC50 Value (nM) |
| Biochemical Assay | BTK (Cell-free) | Recombinant human BTK | 2.8 - 3 |
| Cellular Assay | Calcium Flux | Human Ramos B cells | 27 |
| Cellular Assay | CD69 Surface Expression | Peripheral B cells (anti-IgM/IgG stimulated) | Not specified |
| Cellular Assay | TNFα Production | Peripheral blood mononuclear cells (PBMCs) | 14 |
| Whole Blood Assay | Not specified | Human Whole Blood | 550 ± 100 |
| Whole Blood Assay | BCR-stimulated CD69 | Mouse Whole Blood | 2060 ± 240 |
Data compiled from multiple sources.
Q3: Is this compound selective for BTK?
A3: Yes, this compound demonstrates good kinase selectivity. It is 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK). It also shows greater than 50-fold selectivity over the SRC family of kinases, including 1100-fold selectivity over SRC itself. Other kinases inhibited with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.
Q4: How does this compound affect B-cell signaling?
A4: this compound inhibits signaling pathways downstream of the B-cell receptor (BCR). Specifically, it has been shown to inhibit calcium flux in human Ramos B cells and the expression of the activation marker CD69 on the surface of peripheral B cells stimulated with anti-IgM and anti-IgG. However, it does not affect CD69 expression in B cells stimulated through the CD40 receptor, indicating its specificity for the BCR signaling pathway.
Troubleshooting Guide
Problem: My IC50 value for BTK inhibition is significantly higher than the reported ~3 nM.
-
Possible Cause 1: ATP Concentration in the Assay.
-
Troubleshooting Tip: The inhibitory potency of ATP-competitive inhibitors can be affected by the ATP concentration in the kinase assay. The reported IC50 of ~3 nM was determined with an ATP concentration of 20 µM, which is the apparent Km for ATP. Ensure your assay uses a similar ATP concentration. If your ATP concentration is higher, it may lead to a rightward shift in the dose-response curve and a higher apparent IC50.
-
-
Possible Cause 2: Reagent Quality.
-
Troubleshooting Tip: Verify the quality and activity of your recombinant BTK enzyme and the purity of the this compound compound. Degradation of the enzyme or impurities in the inhibitor can lead to inaccurate potency measurements.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Tip: Review your assay buffer components, incubation time, and temperature. The standard assay is incubated for 60 minutes at room temperature. Deviations from these conditions could impact the results.
-
Problem: I am not observing a clear dose-dependent inhibition of CD69 expression in primary B-cells.
-
Possible Cause 1: Inadequate B-cell Activation.
-
Troubleshooting Tip: Ensure that your B-cells are being properly activated. The inhibitory effect of this compound on CD69 expression is observed upon stimulation with anti-IgM or anti-IgG. Titrate your stimulating antibody to find the optimal concentration for robust CD69 upregulation in your positive control.
-
-
Possible Cause 2: Cell Viability.
-
Troubleshooting Tip: High concentrations of any compound can lead to cytotoxicity, which can confound the results of cellular assays. Perform a cell viability assay (e.g., using Trypan Blue or a commercial kit) in parallel with your CD69 expression assay to ensure that the observed decrease in CD69 is not due to cell death.
-
-
Possible Cause 3: Donor Variability.
-
Troubleshooting Tip: When working with primary cells from different donors, there can be significant biological variability. Test this compound on cells from multiple donors to ensure the observed effect is consistent.
-
Experimental Protocols
BTK Inhibition Biochemical Assay
This protocol is a generalized procedure based on published methods.
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT.
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a dilution series (e.g., 11 concentrations) in DMSO.
-
Human Recombinant BTK: Dilute to a final concentration of 1 nM in assay buffer.
-
Fluoresceinated Peptide Substrate: Dilute to a final concentration of 1.5 µM in assay buffer.
-
ATP: Dilute to a final concentration of 20 µM in assay buffer.
-
Stop Solution: 35 mM EDTA in water.
-
-
Assay Procedure:
-
In a 384-well plate, add this compound dilutions.
-
Add the human recombinant BTK, fluoresceinated peptide, and ATP to the wells. The final volume should be 30 µL.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of the stop solution.
-
Analyze the reaction mixture by electrophoretic separation to quantify the fluorescent substrate and the phosphorylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified BTK signaling pathway inhibited by this compound.
Caption: Workflow for a biochemical BTK inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1231889-53-4|Active Biopharma Corp [activebiopharma.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound). [scholars.duke.edu]
- 5. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing BMS-935177 Variability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177, in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the therapeutic effect of this compound in our mouse model of arthritis. What are the potential causes?
A1: High variability in in vivo studies with this compound can stem from several factors. Key areas to investigate include:
-
Drug Formulation and Administration: this compound has low aqueous solubility. Inconsistent formulation, such as precipitation or aggregation, can lead to variable dosing and absorption. Ensure your formulation is homogenous and stable for the duration of the experiment. The route and technique of administration (e.g., oral gavage) should be consistent across all animals.
-
Animal-Specific Factors: The strain, age, sex, and health status of the animals can significantly impact drug metabolism and immune responses. For instance, in collagen-induced arthritis (CIA) models, susceptibility to disease induction varies between mouse strains.[1]
-
Experimental Model Induction: In models like CIA, the preparation and emulsification of the collagen and adjuvant are critical for consistent disease induction. Variations in this process can lead to differences in disease severity and, consequently, the perceived efficacy of the compound.
-
Housing and Diet: Animal housing conditions and diet can influence the gut microbiome and overall immune status, potentially affecting drug absorption and the inflammatory response.[1][2]
Q2: What is the mechanism of action of this compound, and how might this influence experimental readouts?
A2: this compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound can modulate B-cell activity. BTK is also involved in signaling through Fc receptors on various immune cells, which is relevant in inflammatory and autoimmune conditions. Therefore, experimental readouts related to B-cell function (e.g., antibody production) and Fc receptor-mediated inflammation (e.g., cytokine release) are expected to be affected.
Q3: What is the oral bioavailability of this compound in common animal models?
A3: this compound exhibits excellent oral bioavailability in preclinical species, ranging from 84% to 100% in mouse, rat, dog, and cynomolgus monkey, even when administered as a suspension. This high bioavailability is a key feature of the compound.
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic (PK) Profile
Problem: Plasma concentrations of this compound are highly variable between animals in the same dose group.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | 1. Visually inspect the formulation for any precipitation or phase separation before each use. 2. Ensure thorough mixing (e.g., vortexing) of the suspension before each animal is dosed. 3. Consider using a vehicle system known to be effective for similar compounds, such as an ethanol:TPGS:PEG300 co-solvent system. |
| Inaccurate Dosing | 1. Calibrate all pipettes and syringes used for dosing. 2. Ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. 3. Minimize stress to the animals during dosing, as stress can affect gastric emptying and drug absorption. |
| Variability in Food Intake | 1. Standardize the fasting period before dosing, as food can affect the absorption of some kinase inhibitors. 2. Ensure all animals have free access to food and water outside of the designated fasting times. |
Issue: Suboptimal or Variable Efficacy in Arthritis Models
Problem: The observed therapeutic effect in a collagen-induced arthritis (CIA) or similar model is less than expected or varies significantly between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Disease Induction | 1. Standardize the source and preparation of Type II collagen. 2. Ensure a stable and uniform emulsion of collagen and Freund's adjuvant. The ratio of these components is critical. 3. Use a consistent immunization technique, including the site and depth of injection. |
| Inappropriate Animal Strain | 1. Use a mouse strain known to be susceptible to the specific arthritis model (e.g., DBA/1 for CIA).[1][2] 2. Source animals from a reputable vendor and ensure they are of a consistent age and health status. |
| Suboptimal Dosing Regimen | 1. Review the dose-response relationship for this compound in the specific model. It's possible the dose is too low. 2. Consider the timing of treatment initiation (prophylactic vs. therapeutic) as this can significantly impact outcomes. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
| Oral Bioavailability (%) | 84 - 100 | 84 - 100 | 84 - 100 | 84 - 100 |
| Half-life (T½) (hours) | 4 (at 2 mg/kg, i.v.) | 5.1 (at 2 mg/kg, i.v.) | N/A | N/A |
| Plasma Protein Binding | High | High | High | High |
N/A: Data not available in the searched resources.
Experimental Protocols
Protocol: this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol is adapted from established methods for inducing CIA in mice and for administering a similar BTK inhibitor, BMS-986142, in this model.
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Reagents:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle: 5% Ethanol, 5% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), 90% PEG300 (polyethylene glycol 300)
3. CIA Induction:
-
Day 0: Anesthetize mice and administer a primary immunization of 100 µg of bovine type II collagen emulsified in CFA via subcutaneous injection at the base of the tail.
-
Day 21: Administer a booster immunization of 100 µg of bovine type II collagen emulsified in IFA via subcutaneous injection at a different site near the base of the tail.
4. Dosing:
-
Prophylactic Dosing: Begin daily oral gavage of this compound (e.g., at 5, 10, or 30 mg/kg) or vehicle on Day 0 and continue for the duration of the study.
-
Therapeutic Dosing: Begin daily oral gavage of this compound or vehicle on Day 21, once arthritis is established, and continue for the duration of the study.
5. Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of arthritis, including paw swelling and erythema.
-
Score arthritis severity for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect blood for pharmacokinetic analysis and paws for histological evaluation of inflammation, cartilage damage, and bone erosion.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for a CIA Mouse Model Study with this compound.
Caption: Decision Tree for Troubleshooting Variability in this compound Animal Studies.
References
- 1. Prediction of pharmacokinetics of an anaplastic lymphoma kinase inhibitor in rat and monkey: application of physiologically based pharmacokinetic model as an alternative tool to minimise animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-935177 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor.[1][2][3] This guide focuses on addressing common challenges encountered during in vivo experiments to help ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: Is poor bioavailability a known issue for this compound?
A1: Contrary to what might be expected for a compound with low aqueous solubility, published preclinical data indicate that this compound has excellent oral bioavailability.[1] Studies in mice, rats, dogs, and cynomolgus monkeys have reported oral bioavailability ranging from 84% to 100%.[1] Therefore, if you are observing lower-than-expected efficacy or exposure in your in vivo experiments, it is likely due to other factors such as formulation, administration, or specific experimental conditions, rather than inherent poor absorption of the molecule.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent, reversible, and selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. By inhibiting BTK, this compound can modulate B-cell activity, making it a subject of investigation for autoimmune diseases like rheumatoid arthritis and lupus.
Q3: What are the key physicochemical properties of this compound?
A3: this compound is characterized by low aqueous solubility. It is soluble in organic solvents like DMSO and ethanol. Despite its low water solubility, it has demonstrated high membrane permeability, which contributes to its excellent oral bioavailability in preclinical species.
Troubleshooting Guide
Q4: We are observing inconsistent results in our animal efficacy studies. What could be the cause?
A4: Inconsistent results can stem from several factors. Here is a checklist to troubleshoot the issue:
-
Formulation Homogeneity: this compound is poorly soluble in water. If you are using a suspension, it is critical to ensure that it is uniformly mixed before and during administration to prevent dose variability.
-
Dosing Accuracy: Verify the calibration of your dosing equipment. For small animal studies, minor inaccuracies in volume can lead to significant variations in the administered dose.
-
Animal Health and Diet: The health status and diet of the animals can influence drug absorption and metabolism. Ensure that all animals are healthy and have consistent access to food and water, as this can affect gastrointestinal physiology.
-
Vehicle Effects: The vehicle used to formulate this compound can have its own biological effects. Always include a vehicle-only control group to account for these potential effects.
Q5: Our measured plasma concentrations of this compound are lower than expected based on published data. Why might this be happening?
A5: Lower-than-expected plasma concentrations can be due to a number of reasons:
-
Improper Formulation: Ensure that the formulation is prepared correctly. For example, if using a solution with co-solvents like PEG300 and Tween80, the order of addition and thorough mixing are crucial for obtaining a clear and stable solution.
-
Gavage Errors: In oral gavage studies, improper technique can lead to the dose being deposited in the esophagus or trachea instead of the stomach, which would drastically reduce absorption.
-
Sample Collection and Handling: Ensure that blood samples are collected at the appropriate time points and processed correctly. The stability of this compound in plasma should also be considered. Samples should be stored at -20°C or lower until analysis.
-
Drug Metabolism: While this compound has shown low clearance in preclinical species, factors specific to your animal model (e.g., co-administered drugs, disease state) could potentially alter its metabolic rate.
Q6: We are having trouble dissolving this compound for our in vivo studies. What are the recommended solvents and formulation strategies?
A6: Due to its low aqueous solubility, this compound requires specific formulation strategies for in vivo administration.
-
For Solution Dosing: A common approach for preclinical studies is to use a mixture of solvents. One recommended formulation involves dissolving this compound in DMSO to create a stock solution, which is then further diluted with a mixture of PEG300, Tween80, and water or saline. It is crucial to add the components in the correct order and ensure each step results in a clear solution.
-
For Suspension Dosing: Crystalline microsuspensions can also be used for oral administration. These are typically prepared using a vehicle such as a citrate buffer with a surfactant like DOSS and a suspending agent like Methocel. Ensure the suspension is uniformly mixed before each administration.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for this compound in various preclinical species.
Table 1: Oral Bioavailability of this compound
| Species | Oral Bioavailability (%) | Dosing Formulation |
| Mouse | 100% | Solution |
| Rat | 84% | Solution |
| Dog | Not specified | Solution |
| Cynomolgus Monkey | Not specified | Solution |
Data sourced from Selleck Chemicals.
Table 2: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose
| Species | Dose (mg/kg) | T1/2 (h) | Clearance |
| Mouse | 2 | 4.0 | Low |
| Rat | 2 | 5.1 | Low |
Data sourced from Selleck Chemicals.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution
This protocol is adapted from information provided by MedChemExpress and Selleck Chemicals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Saline or sterile water (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL or 100 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be required.
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add saline or sterile water to reach the final desired volume and concentration. Mix thoroughly.
Example Formulation (for a 1 mL working solution):
-
Start with a 100 mg/mL stock of this compound in fresh DMSO.
-
To 400 µL of PEG300, add 50 µL of the 100 mg/mL DMSO stock. Mix until clear.
-
Add 50 µL of Tween-80. Mix until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.
Protocol 2: In Vivo Administration in a Rodent Model of Arthritis
This protocol is based on a study investigating this compound in a rodent model of rheumatoid arthritis.
Animal Model:
-
Collagen-Induced Arthritis (CIA) model in rats or mice.
Dosing:
-
Prepare the this compound formulation (solution or suspension) as described in Protocol 1 or other validated methods.
-
Administer this compound orally (e.g., via gavage) at the desired dose. In the CIA model, daily oral doses of 10, 20, and 30 mg/kg have been shown to be effective.
-
Initiate dosing on the day of primary immunization and continue as required by the study design.
-
Include a vehicle control group that receives the same formulation without the active compound.
-
Monitor animals for clinical signs of disease (e.g., paw swelling, redness) and overall health.
Pharmacokinetic Sampling:
-
If pharmacokinetic analysis is required, collect serial blood samples at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood to obtain plasma by centrifugation at 4°C.
-
Store plasma samples at -20°C or below until analysis by a validated method like LC-MS/MS.
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Typical experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for suboptimal in vivo results.
References
Validation & Comparative
A Comparative Guide to the Efficacy of BTK Inhibitors: BMS-935177 and BMS-986142
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitors BMS-935177 and BMS-986142, focusing on their efficacy as reported in preclinical and clinical studies. Both compounds, developed by Bristol-Myers Squibb, are reversible inhibitors of BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways implicated in autoimmune diseases.[1][2][3][4][5] While direct head-to-head efficacy studies are not publicly available, this guide synthesizes existing data to facilitate a comparative understanding. BMS-986142 is noted to be a follow-on compound to this compound, with improvements in potency and selectivity.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and BMS-986142.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | BMS-986142 |
| BTK IC50 (enzymatic assay) | 2.8 nM | 0.5 nM |
| Ramos B cell Calcium Flux IC50 | 27 nM | 9 nM |
| PBMC TNFα Production IC50 | 14 nM | 3 nM (TNFα), 4 nM (IL-6) |
| Human Whole Blood CD69 Expression IC50 | 550 ± 100 nM | 90 nM |
| Selectivity over other Tec family kinases | 5- to 67-fold selective | <100-fold for Tec, ITK, BLK, Txk, BMX |
| Selectivity over SRC family kinases | >50-fold, 1100-fold over SRC | SRC IC50 = 1100 nM |
Table 2: In Vivo Efficacy in Animal Models of Rheumatoid Arthritis
| Model | Compound | Dosing & Administration | Key Findings |
| Collagen-Induced Arthritis (CIA) in mice (preventative) | This compound | 10, 20, 30 mg/kg, oral, once daily | Dose-dependent reduction in disease severity and incidence. At 10 mg/kg, ~40% reduction in severity. |
| Collagen-Induced Arthritis (CIA) in mice (preventative) | BMS-986142 | 4, 10, 30 mg/kg | Dose-dependent reductions of 26%, 43%, and 79% in clinical scores, respectively. |
| Collagen Antibody-Induced Arthritis (CAIA) in mice (prophylactic) | BMS-986142 | 5, 20 mg/kg | 72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg. |
| Collagen-Induced Arthritis (CIA) in mice (therapeutic) | BMS-986142 | 2, 4, 25 mg/kg | Dose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively. |
| Collagen-Induced Arthritis (CIA) in mice (combination with Methotrexate) | BMS-986142 | 4 mg/kg with MTX | 54% inhibition in clinical scores, additive benefit over MTX alone (19% inhibition). 53% reduction in inflammation and bone resorption compared to 24% (MTX alone) and 10% (BMS-986142 alone). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating BTK inhibitor efficacy.
Caption: BTK is a critical kinase in the B-cell receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: BMS-935177 (Rilzabrutinib) vs. a New Wave of Reversible BTK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of BMS-935177 (rilzabrutinib) with other emerging reversible Bruton's tyrosine kinase (BTK) inhibitors. As the landscape of BTK-targeted therapies evolves beyond covalent inhibitors, understanding the nuances of these reversible agents is critical for advancing clinical strategies in immunology and oncology.
Bruton's tyrosine kinase is a linchpin in B-cell receptor and Fc receptor signaling pathways, making it a prime therapeutic target for a host of autoimmune diseases and B-cell malignancies. While first and second-generation covalent BTK inhibitors have demonstrated significant clinical success, the development of acquired resistance and off-target effects have spurred the innovation of non-covalent, reversible inhibitors. This new class promises to overcome these limitations.
This guide delves into the preclinical and biochemical profiles of this compound, a potent reversible BTK inhibitor, and places it in direct comparison with other notable reversible inhibitors in development, including pirtobrutinib, nemtabrutinib, and fenebrutinib.
At a Glance: Comparative Inhibitory Potency and Selectivity
The following tables summarize the key quantitative data for this compound and its counterparts, offering a clear comparison of their biochemical potency and selectivity. It is important to note that these values are compiled from various sources and may not be from direct head-to-head studies unless specified.
Table 1: Biochemical Potency Against Wild-Type BTK
| Inhibitor | Alias | Type | BTK IC50 (nM) | BTK Ki (nM) |
| This compound | Rilzabrutinib | Reversible Covalent | 2.8[1] | - |
| Pirtobrutinib | LOXO-305 | Reversible, Non-covalent | - | - |
| Nemtabrutinib | MK-1026, ARQ 531 | Reversible, Non-covalent | - | - |
| Fenebrutinib | GDC-0853 | Reversible, Non-covalent | - | 0.91[2] |
Table 2: Cellular Activity in B-Cell Activation Assays
| Inhibitor | Assay | Cell Type | IC50 (nM) |
| This compound | CD69 Expression | Peripheral B-cells | - |
| This compound | Calcium Flux | Human Ramos B-cells | 27[3] |
| Pirtobrutinib | BTK Y223 Autophosphorylation | Ramos RA1 cells | - |
| Fenebrutinib | CD69 Expression | Human Whole Blood (CD19+ B-cells) | 8.4 ± 5.6[2] |
| Fenebrutinib | BTK Autophosphorylation (Y223) | Human Whole Blood | 11[2] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Fold Selectivity (BTK vs. other kinases) | Notable Off-Target Kinases (with <100-fold selectivity vs BTK) |
| This compound | 5 to 67-fold selective over other Tec family kinases (TEC, BMX, ITK, TXK). >50-fold selective over SRC family kinases. | TRKA, HER4, TRKB, RET |
| Pirtobrutinib | Highly selective for BTK in >98% of the human kinome. | 6 kinases with <100-fold selectivity vs BTK. |
| Nemtabrutinib | Inhibits BTK as well as other kinases including those in the Tec and Src family. | MEK1, LYN |
| Fenebrutinib | 130 times more selective for BTK vs. other kinases. | - |
Deep Dive: Mechanism of Action and Preclinical Profile
This compound (Rilzabrutinib) is an oral, reversible covalent inhibitor of BTK. This unique binding mode allows for prolonged target occupancy with a slow off-rate, while requiring low systemic exposure. Preclinical data highlight its potent inhibition of BTK with an IC50 of 2.8 nM. It demonstrates good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases. In cellular assays, this compound effectively inhibits calcium flux in human Ramos B cells (IC50 = 27 nM) and CD69 surface expression in stimulated peripheral B cells. It has shown excellent oral bioavailability (84% to 100%) in several preclinical species.
Pirtobrutinib (LOXO-305) is a highly selective, non-covalent (reversible) BTK inhibitor. It is designed to bind to BTK independently of the C481 residue, making it effective against both wild-type and C481-mutant BTK. Pirtobrutinib exhibits a high degree of selectivity, inhibiting only a few other kinases at concentrations close to its BTK inhibitory activity. This high selectivity is thought to contribute to its favorable safety profile in clinical trials.
Nemtabrutinib (MK-1026, ARQ 531) is another oral, reversible inhibitor of both wild-type and C481S mutant BTK. Its kinase profile is broader than some other reversible inhibitors, showing activity against other kinases in the Tec and Src families, such as LYN and MEK1. Preclinical studies have demonstrated its ability to induce cytotoxicity in primary CLL cells, including those with mutations conferring resistance to ibrutinib.
Fenebrutinib (GDC-0853) is a potent, highly selective, and reversible non-covalent BTK inhibitor. It has demonstrated a Ki of 0.91 nM for wild-type BTK. Fenebrutinib is reported to be 130 times more selective for BTK over other kinases. In cellular assays, it inhibits B-cell activation (CD69 expression) with an IC50 of 8.4 nM and BTK autophosphorylation with an IC50 of 11 nM in human whole blood.
Visualizing the Pathways and Processes
To better understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams are provided.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Caption: Generalized workflow for an in vitro biochemical BTK kinase inhibition assay (e.g., ADP-Glo™).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
1. Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
BTK Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
384-well plates
2. Assay Procedure:
-
Prepare the kinase reaction mixture by adding the following to each well of a 384-well plate:
-
1 µL of test inhibitor at various concentrations (or DMSO for control).
-
2 µL of BTK enzyme diluted in kinase assay buffer.
-
2 µL of a mixture of the kinase substrate and ATP.
-
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is converted to the amount of ADP produced using a standard curve.
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve with a suitable model.
Cellular B-Cell Activation Assay (CD69 Expression by Flow Cytometry)
This assay measures the ability of a BTK inhibitor to block B-cell activation, a key downstream effect of BTK signaling.
1. Reagents and Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
B-cell stimulus (e.g., anti-IgD)
-
Test inhibitors (e.g., this compound)
-
Fluorochrome-conjugated antibodies against human CD19, CD27, and CD69
-
Erythrocyte lysis buffer
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Flow cytometer
2. Assay Procedure:
-
Collect heparinized whole blood from healthy donors.
-
Pre-incubate whole blood samples with serial dilutions of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the B-cells by adding a B-cell receptor (BCR) cross-linking agent like anti-IgD. Leave some samples unstimulated as a negative control.
-
Incubate the samples for a further period (e.g., overnight) to allow for the upregulation of activation markers.
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify B-cell populations and the activation marker CD69 (e.g., anti-CD19, anti-CD27, anti-CD69).
-
Lyse the red blood cells using a lysis buffer.
-
Wash and fix the remaining white blood cells.
-
Acquire the samples on a flow cytometer.
3. Data Analysis:
-
Gate on the naïve B-cell population (e.g., CD19+CD27-).
-
Determine the percentage of CD69-positive cells within the gated B-cell population for each condition.
-
Calculate the percent inhibition of CD69 upregulation for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
The landscape of BTK inhibitors is rapidly advancing, with reversible inhibitors offering a promising strategy to address the limitations of their covalent predecessors. This compound (rilzabrutinib) stands as a potent reversible covalent inhibitor with a distinct profile. When compared to other non-covalent reversible inhibitors like pirtobrutinib, nemtabrutinib, and fenebrutinib, differences in potency, selectivity, and binding mechanisms become apparent. Pirtobrutinib and fenebrutinib are highlighted by their high selectivity, which may translate to improved safety profiles. Nemtabrutinib, with its broader kinase inhibition profile, may offer a different therapeutic utility.
The choice of a BTK inhibitor for a specific therapeutic application will depend on a careful consideration of its on-target potency, off-target effects, pharmacokinetic properties, and the specific disease context. As more data from head-to-head clinical trials become available, a clearer picture of the comparative efficacy and safety of these promising reversible BTK inhibitors will emerge, ultimately guiding the future of targeted therapies in immunology and oncology.
References
Validating BMS-935177 On-Target Effects with BTK Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of BMS-935177, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] The central approach discussed is the use of BTK knockout (KO) cells, which serves as a gold-standard negative control to unequivocally attribute the pharmacological activity of this compound to its intended target.
Introduction to this compound and On-Target Validation
This compound is a highly selective, reversible inhibitor of BTK with a reported IC50 of 2.8 nM.[1] BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases. Validating that the cellular effects of a drug candidate like this compound are solely due to the inhibition of its intended target is a critical step in preclinical drug development. The use of a BTK knockout cell line provides the most definitive method for this validation by comparing the drug's effects in the presence and complete absence of the target protein.
Comparative Analysis: Wild-Type vs. BTK Knockout Cells
The primary strategy for validating the on-target effects of this compound involves a direct comparison of its activity in wild-type (WT) cells expressing endogenous BTK and in corresponding BTK knockout (KO) cells. The expected outcomes are summarized in the table below.
| Parameter | Wild-Type (WT) Cells | BTK Knockout (KO) Cells | Interpretation of On-Target Effect |
| BTK Phosphorylation (p-BTK) upon BCR stimulation | Dose-dependent decrease with this compound treatment. | No detectable p-BTK, irrespective of this compound treatment. | Confirms this compound inhibits BTK activation. |
| Downstream Signaling (e.g., p-PLCγ2, p-ERK) | Dose-dependent decrease with this compound treatment. | Basal or significantly reduced downstream signaling that is unaffected by this compound. | Demonstrates the effect of this compound is mediated through BTK. |
| Cell Viability/Proliferation | Dose-dependent inhibition of viability/proliferation in BTK-dependent cell lines. | No significant effect of this compound on viability/proliferation. | Indicates the cytotoxic/cytostatic effects are BTK-dependent. |
| Calcium Flux upon BCR stimulation | Dose-dependent inhibition of calcium mobilization with this compound treatment. | Severely blunted or absent calcium flux that is not further affected by this compound. | Confirms the role of BTK in calcium signaling and its inhibition by the compound. |
Alternative BTK Inhibitors for Comparison
To provide a broader context, the on-target effects of this compound can be compared with other well-characterized BTK inhibitors. This comparison can highlight differences in potency, reversibility, and potential off-target effects.
| Inhibitor | Binding Mechanism | Key Characteristics |
| Ibrutinib | Covalent, irreversible | First-generation BTK inhibitor; known to have off-target effects on other kinases (e.g., EGFR, TEC). |
| Acalabrutinib | Covalent, irreversible | Second-generation inhibitor with improved selectivity over ibrutinib. |
| Zanubrutinib | Covalent, irreversible | Second-generation inhibitor with potentially greater selectivity and sustained BTK occupancy. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of BTK Knockout Cell Lines using CRISPR/Cas9
A standard workflow for generating a BTK knockout cell line involves the following steps:
-
gRNA Design and Vector Construction : Design guide RNAs (gRNAs) targeting an early exon of the BTK gene to induce a frameshift mutation. Clone the gRNA into a Cas9 expression vector.
-
Transfection/Infection : Introduce the Cas9/gRNA vector into the target cell line (e.g., a B-cell lymphoma line like TMD8 or Ramos) using an appropriate method such as electroporation or lentiviral transduction.
-
Enrichment of Edited Cells : Select for transfected/transduced cells, often using a selectable marker present on the vector.
-
Single-Cell Cloning and Expansion : Isolate single cells to establish clonal populations.
-
Validation of Knockout : Screen individual clones for the absence of BTK protein expression by Western blotting. Confirm the gene knockout at the genomic level by PCR and Sanger sequencing.
Western Blotting for BTK Signaling Pathway
This protocol is for assessing the phosphorylation status of BTK and downstream signaling proteins.
-
Cell Culture and Treatment : Seed wild-type and BTK KO cells. Pre-treat with a dose range of this compound for 1-2 hours.
-
BCR Stimulation : Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes) to induce BTK phosphorylation.
-
Cell Lysis : Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2, total PLCγ2, p-ERK, and total ERK. A loading control like β-actin should also be used.
-
Detection : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding : Seed wild-type and BTK KO cells in a 96-well plate.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition : Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for the wild-type cells.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium following BCR stimulation.
-
Cell Loading : Resuspend wild-type and BTK KO cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing : Wash the cells to remove excess dye.
-
Compound Incubation : Pre-incubate the cells with different concentrations of this compound or a vehicle control.
-
Baseline Measurement : Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Stimulation and Measurement : Add a BCR agonist (e.g., anti-IgM) and immediately begin recording the change in fluorescence over time.
-
Data Analysis : Analyze the kinetic data to determine the extent of calcium flux inhibition by this compound in wild-type cells.
Visualizations
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound on-target effects.
Logical Relationship for On-Target Effect Validation
Caption: Logic for confirming on-target effects of this compound.
References
Preclinical Showdown: A Comparative Guide to BMS-935177 and Spebrutinib
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, two molecules, BMS-935177 and spebrutinib (CC-292), have emerged as significant subjects of preclinical investigation for their potential in treating autoimmune diseases. This guide provides a detailed comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Spebrutinib (CC-292) |
| Mechanism of Action | Reversible BTK Inhibitor | Irreversible (Covalent) BTK Inhibitor |
| BTK Binding | Non-covalent | Covalently binds to Cys481 |
| BTK IC50 | 2.8 - 3 nM[1][2] | 0.5 nM[3][4] |
In Vitro Performance: Potency and Selectivity
The in vitro profiles of this compound and spebrutinib reveal distinct characteristics in their inhibition of BTK and their broader kinase selectivity.
This compound is a potent, reversible inhibitor of BTK with a reported IC50 of 2.8 to 3 nM[1]. Its selectivity has been highlighted, demonstrating a 5- to 67-fold greater potency for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK) and over 50-fold selectivity against the SRC family of kinases. In cellular assays, this compound effectively inhibits calcium flux in human Ramos B cells (IC50 = 27 nM) and the expression of the activation marker CD69 on peripheral B cells stimulated through the B-cell receptor (BCR). Furthermore, it has been shown to inhibit TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM, indicating its potential to modulate inflammatory responses.
Spebrutinib, in contrast, is an irreversible covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK, leading to its potent inhibition with an IC50 of 0.5 nM. Preclinical studies have demonstrated that spebrutinib effectively blocks BCR-dependent B-cell activation. Beyond B cells, it also inhibits FcγR-induced production of inflammatory cytokines in myeloid cells and reduces osteoclastogenesis, processes implicated in the pathology of autoimmune diseases like rheumatoid arthritis.
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound | Spebrutinib (CC-292) |
| BTK IC50 | 2.8 - 3 nM | 0.5 nM |
| Selectivity (Tec Family) | 5- to 67-fold vs. TEC, BMX, ITK, TXK | Data not available in a directly comparable format |
| Selectivity (SRC Family) | >50-fold vs. SRC family kinases | Data not available in a directly comparable format |
| Ramos B Cell Calcium Flux IC50 | 27 nM | Data not available |
| PBMC TNFα Production IC50 | 14 nM | Data not available |
| Cellular Activity | Inhibits BCR-stimulated CD69 expression | Blocks BCR-dependent B-cell activation, inhibits FcγR-induced cytokine production, reduces osteoclastogenesis |
In Vivo Efficacy in Preclinical Models of Arthritis
Both this compound and spebrutinib have been evaluated in rodent models of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
This compound demonstrated a dose-dependent reduction in both the severity and incidence of clinical disease in a mouse CIA model when administered orally once daily at doses of 10, 20, and 30 mg/kg. At the 10 mg/kg dose, a roughly 40% reduction in disease severity was observed compared to the vehicle-treated group, with a one-third reduction in the number of animals showing any signs of disease.
Spebrutinib has also shown efficacy in a mouse model of collagen-induced arthritis. It has been noted for its ability to provide rapid, complete, and prolonged inhibition of BTK activity in vivo.
Due to the absence of head-to-head studies, a direct comparison of their in vivo efficacy is challenging as experimental conditions such as the specific CIA protocol, disease severity at the start of treatment, and dosing regimens may differ between studies.
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Mouse | 10, 20, and 30 mg/kg, oral, once daily | Dose-dependent reduction in disease severity and incidence. At 10 mg/kg, ~40% reduction in severity and 33% reduction in incidence. |
| Spebrutinib | Mouse | Not specified in available abstracts | Demonstrated efficacy in a CIA model. |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The potency of BTK inhibitors is typically determined using a biochemical kinase assay. A representative protocol involves the following steps:
-
Reagents : Recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP are prepared in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT).
-
Inhibitor Preparation : The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Reaction : The inhibitor, BTK enzyme, fluorescent peptide, and ATP are combined in a microplate well. The final concentration of DMSO is kept constant across all wells.
-
Incubation : The reaction is allowed to proceed at room temperature for a specified time, typically 60 minutes.
-
Termination : The reaction is stopped by the addition of a solution containing EDTA.
-
Analysis : The reaction mixture is analyzed by electrophoretic separation to distinguish the phosphorylated product from the substrate. The amount of product formed is quantified by fluorescence detection.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Collagen-Induced Arthritis (CIA) Model in Mice (General Protocol)
The CIA model is a widely used preclinical model to evaluate the efficacy of potential anti-arthritic drugs. A general protocol is as follows:
-
Animals : Susceptible mouse strains, such as DBA/1, are used.
-
Immunization : On day 0, mice are immunized at the base of the tail with an emulsion containing bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster : On day 21, a booster immunization of type II collagen, often in Incomplete Freund's Adjuvant (IFA), is administered.
-
Treatment : Oral administration of the test compound (e.g., this compound) or vehicle control typically begins on the day of the primary immunization (prophylactic model) or after the onset of disease (therapeutic model) and continues daily.
-
Clinical Assessment : Mice are monitored regularly for the onset and severity of arthritis. Clinical signs are scored based on the degree of paw swelling, erythema, and joint rigidity.
-
Endpoint Analysis : At the end of the study, paws may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
Visualizing the Science
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: General experimental workflow for a mouse CIA model.
Conclusion
This compound and spebrutinib are both potent BTK inhibitors that have demonstrated efficacy in preclinical models of arthritis. The primary distinction between them lies in their mechanism of action, with this compound being a reversible inhibitor and spebrutinib acting irreversibly. While spebrutinib shows a lower IC50 for BTK in biochemical assays, a comprehensive comparison of their overall preclinical profiles is limited by the lack of direct head-to-head studies. The choice between a reversible and an irreversible inhibitor may have implications for both on-target efficacy and off-target effects, a key consideration for progression into clinical development. The data presented in this guide, compiled from various preclinical studies, serves as a valuable resource for understanding the individual characteristics of these two BTK inhibitors.
References
- 1. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 2. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
comparative analysis of BMS-935177 and fenebrutinib
A Comparative Analysis of the BTK Inhibitors BMS-935177 and Fenebrutinib for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of two reversible Bruton's tyrosine kinase (BTK) inhibitors: this compound and fenebrutinib. Both molecules are significant in the landscape of targeted therapies for autoimmune diseases and other conditions driven by B-cell and myeloid cell activation. This document outlines their mechanisms of action, biochemical and cellular activities, and clinical development status, supported by quantitative data and experimental methodologies.
Mechanism of Action and Biochemical Potency
Both this compound and fenebrutinib are reversible inhibitors of BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways.[1][2] Unlike first-generation BTK inhibitors that form a covalent bond with the enzyme, these second-generation inhibitors bind non-covalently, which may offer a different safety profile.[3][4]
Fenebrutinib is characterized as a potent, highly selective, non-covalent, and reversible BTK inhibitor.[5] It has a measured inhibition constant (Ki) of 0.91 nM. This compound is also a potent, reversible BTK inhibitor with a reported IC50 value of approximately 2.8 to 3 nM.
Table 1: Biochemical Potency against BTK
| Compound | Type of Inhibition | Potency Metric | Value (nM) |
| This compound | Reversible | IC50 | 2.8 - 3.0 |
| Fenebrutinib | Reversible, Non-covalent | Ki | 0.91 |
Kinase Selectivity
A critical attribute of any kinase inhibitor is its selectivity, which can influence its efficacy and safety profile. Both this compound and fenebrutinib have been designed for high selectivity for BTK.
Fenebrutinib has demonstrated remarkable selectivity, being 130 times more selective for BTK compared to other kinases. Preclinical data have shown it to be a potent and highly selective inhibitor.
This compound shows good kinase selectivity and is more potent against BTK than other Tec family kinases (TEC, BMX, ITK, and TXK), with a selectivity ranging from 5- to 67-fold. It also displays greater than 50-fold selectivity over the SRC family of kinases, including 1100-fold selectivity over SRC itself. Other kinases inhibited by this compound with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.
Table 2: Kinase Selectivity Profile
| Compound | Kinase Family | Selectivity vs. BTK | Notes |
| This compound | Tec Family Kinases | 5 to 67-fold | More potent against BTK than TEC, BMX, ITK, and TXK. |
| SRC Family Kinases | >50-fold | 1100-fold selectivity over SRC. | |
| Fenebrutinib | Other Kinases | >130-fold | Highly selective for BTK over other kinases. |
Cellular Activity
The inhibitory effects of this compound and fenebrutinib have been demonstrated in various cellular assays that measure downstream effects of BTK signaling.
This compound effectively inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM and suppresses CD69 surface expression in peripheral B cells stimulated with anti-IgM and anti-IgG. However, it does not affect CD69 expression in B cells stimulated through the CD40 receptor. It also inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.
Fenebrutinib functions as a dual inhibitor, targeting the activation of both B-cells and microglia. This dual action is considered important for its potential efficacy in multiple sclerosis by modulating immune responses in both the periphery and the central nervous system.
Table 3: In Vitro Cellular Activity
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound | Calcium Flux Inhibition | Human Ramos B cells | 27 |
| CD69 Expression Inhibition | Peripheral B cells | - | |
| TNFα Production Inhibition | PBMCs | 14 | |
| Fenebrutinib | B-cell and Microglia Activation | B-cells, Microglia | - |
Preclinical and Clinical Development
Fenebrutinib has undergone extensive clinical investigation, particularly for the treatment of multiple sclerosis (MS). It is the only reversible BTK inhibitor currently in Phase III trials for this indication. Phase II trials demonstrated significant efficacy in reducing new gadolinium-enhancing T1 brain lesions in patients with relapsing MS. Long-term extension studies have shown sustained suppression of disease activity. Phase III trials are ongoing for both relapsing MS and primary progressive MS. The safety profile of fenebrutinib has been generally consistent across trials, although cases of asymptomatic liver enzyme elevations have been reported, leading to a partial clinical hold in the U.S. for new enrollment in some studies.
This compound has demonstrated in vivo activity in a rodent model of rheumatoid arthritis, where it produced a dose-dependent reduction in disease severity. It has an excellent oral bioavailability (84% to 100%) in preclinical species. This compound was selected to advance into clinical development based on its promising preclinical profile.
Experimental Protocols
BTK Enzyme Inhibition Assay (General Protocol)
A typical biochemical assay to determine the IC50 of a BTK inhibitor involves a recombinant human BTK enzyme. For this compound, such an assay was described to use 1 nM of the enzyme with a 1.5 µM fluoresceinated peptide substrate and 20 µM ATP. The reaction is carried out in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, and 4 mM DTT) and incubated for 60 minutes at room temperature. The reaction is then stopped with EDTA, and the phosphorylated product is separated from the substrate by electrophoresis to quantify enzyme activity.
Cellular Calcium Flux Assay
To measure the effect on B-cell receptor signaling, human Ramos B cells can be used. The cells are loaded with a calcium-sensitive dye. The inhibitor (e.g., this compound) is added at various concentrations before stimulating the B-cell receptor, typically with an anti-IgM antibody. The resulting change in intracellular calcium concentration is measured using a fluorometer.
CD69 Expression Assay
Peripheral B cells are stimulated with anti-IgM or anti-IgG to induce the expression of the activation marker CD69. The test compound is incubated with the cells prior to stimulation. After a set period, the cells are stained with a fluorescently labeled anti-CD69 antibody, and the percentage of CD69-positive cells is quantified by flow cytometry.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Experimental Workflow for BTK Inhibitor Evaluation```dot
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mssociety.org.uk [mssociety.org.uk]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenebrutinib - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Profiling of BMS-935177 and Other Tec Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
This guide provides a comparative analysis of the cross-reactivity profile of BMS-935177 against Tec family kinases, benchmarked against other prominent Bruton's tyrosine kinase (BTK) inhibitors. The data presented herein is compiled from various publicly available sources and is intended to offer a comparative overview for research and drug development professionals.
Introduction to Tec Family Kinases and BTK Inhibition
The Tec family of non-receptor tyrosine kinases, comprising BTK, TEC, ITK, BMX, and TXK, plays a crucial role in the signaling pathways of various hematopoietic cells.[1] BTK, in particular, is a key component of the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases. This compound is a potent and reversible inhibitor of BTK.[2] However, the therapeutic efficacy and safety profile of BTK inhibitors can be significantly influenced by their cross-reactivity with other Tec family members and off-target kinases. This guide focuses on the comparative selectivity of this compound.
Quantitative Cross-Reactivity Analysis
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and selected alternative BTK inhibitors against the Tec family kinases. It is important to note that these values are compiled from different studies and may have been generated using varied experimental methodologies. Therefore, direct comparison should be approached with caution.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Fenebrutinib (GDC-0853) IC50 (nM) | Spebrutinib (CC-292) IC50 (nM) |
| BTK | 2.8[2] | 0.5 | ~5 | 6.21[3] | 0.5 |
| TEC | 5- to 67-fold selective vs BTK[2] | 78 | 37, 93, 126 | >100-fold selective vs BTK | Data not available |
| ITK | 5- to 67-fold selective vs BTK | Data not available | >1000 | Data not available | Data not available |
| BMX | 5- to 67-fold selective vs BTK | Data not available | <100 | >153-fold selective vs BTK | Data not available |
| TXK | 5- to 67-fold selective vs BTK | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific IC50 values were not found in the searched sources. The selectivity information for this compound and Fenebrutinib is presented as a fold-difference relative to their BTK inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, based on common methodologies such as the LanthaScreen™ Eu Kinase Binding Assay, which is often used for profiling kinase inhibitors.
Principle of the LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A fluorescently labeled, ATP-competitive ligand (tracer) binds to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the acceptor fluorophore.
Materials
-
Recombinant human Tec family kinases (BTK, TEC, ITK, BMX, TXK) with an epitope tag (e.g., GST or His).
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Kinase-specific fluorescent tracer.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
Microplate reader capable of TR-FRET measurements.
Procedure
-
Reagent Preparation:
-
Prepare a 2X solution of each kinase and the corresponding Eu-labeled antibody in kinase assay buffer.
-
Prepare a 4X solution of the kinase-specific tracer in kinase assay buffer.
-
Prepare a 4X serial dilution of the test compounds in kinase assay buffer containing the same final concentration of DMSO.
-
-
Assay Assembly:
-
Add 5 µL of the 4X serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well.
-
The final reaction volume is 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader by exciting at ~340 nm and reading emissions at ~615 nm (Eu donor) and ~665 nm (tracer acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Tec Family Kinase Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving Tec family kinases, highlighting their role downstream of cell surface receptors.
References
Correlating In Vitro Potency with In Vivo Activity: A Comparative Guide to the BTK Inhibitor BMS-935177
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency and in vivo activity of BMS-935177, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended to assist researchers in evaluating its potential for preclinical and clinical development for autoimmune diseases.[1][2][3] Experimental data is presented alongside detailed methodologies to ensure reproducibility and facilitate objective comparison with other BTK inhibitors.
In Vitro Potency and Selectivity
This compound demonstrates high potency against BTK with an IC50 value of 2.8 nM in cell-free assays.[4] It exhibits significant selectivity over other kinases, a crucial factor in minimizing off-target effects.
| Target | IC50 (nM) | Selectivity vs. BTK |
| BTK | 2.8 | - |
| TEC | 13 | ~5-fold |
| BLK | 20 | ~7-fold |
| BMX | 24 | ~9-fold |
| TrkA | 30 | ~11-fold |
| SRC Family Kinases | >1540 | >550-fold |
| HER4 | <150 | >50-fold |
| TRKB | <150 | >50-fold |
| RET | <150 | >50-fold |
Table 1: Kinase inhibitory potency of this compound. Data compiled from multiple sources.[4]
In cellular assays, this compound effectively inhibits critical B-cell functions. It inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM and suppresses CD69 surface expression on peripheral B cells stimulated with anti-IgM and anti-IgG. Furthermore, it inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.
In Vivo Activity and Pharmacokinetics
Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound. In a mouse model of collagen-antibody-induced arthritis (CAIA), oral administration of this compound resulted in a dose-dependent reduction in disease severity and incidence.
The compound exhibits excellent oral bioavailability across multiple species, ranging from 84% to 100%, despite its low aqueous solubility.
| Species | Oral Bioavailability (%) | T1/2 (hours) at 2 mg/kg i.v. |
| Mouse | 84 - 100 | 4.0 |
| Rat | 84 - 100 | 5.1 |
| Dog | 84 - 100 | Not specified |
| Cynomolgus Monkey | 84 - 100 | Not specified |
Table 2: Pharmacokinetic properties of this compound in preclinical species.
Comparison with Other BTK Inhibitors
This compound is a reversible inhibitor, distinguishing it from first-generation irreversible inhibitors like ibrutinib. This reversible binding may offer a different safety profile. Other BTK inhibitors, both reversible and irreversible, are in various stages of development and clinical use.
| Compound | Type | BTK IC50 (nM) | Key Features |
| This compound | Reversible | 2.8 | High potency and good kinase selectivity. |
| Ibrutinib | Irreversible | 0.5 | First-generation, covalently binds to Cys481. |
| Acalabrutinib | Irreversible | - | Second-generation with higher selectivity than ibrutinib. |
| Branebrutinib (BMS-986195) | Irreversible | 0.1 | High potency and rapid in vivo target inactivation. |
| Fenebrutinib | Reversible | 0.91 (Ki) | Potent and selective non-covalent inhibitor. |
Table 3: Comparison of this compound with other selected BTK inhibitors.
Experimental Protocols
In Vitro BTK Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of BTK activity.
-
Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution and then serially diluted to 11 concentrations.
-
Reaction Mixture: In a 384-well plate, the following are combined to a final volume of 30 μL:
-
This compound at various concentrations
-
Human recombinant BTK (1 nM)
-
Fluoresceinated peptide substrate (1.5 μM)
-
ATP (20 μM)
-
Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO)
-
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
Termination: The reaction is stopped by adding 45 μL of 35 mM EDTA.
-
Analysis: The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and phosphorylated product.
In Vivo Mouse Collagen-Antibody-Induced Arthritis (CAIA) Model
This model assesses the efficacy of this compound in a rodent model of rheumatoid arthritis.
-
Induction: Mice are injected intraperitoneally (ip) with a cocktail of four monoclonal anti-mouse type II collagen antibodies (1 mg of each).
-
Treatment: Daily oral dosing is initiated immediately with either:
-
Vehicle (EtOH:TPGS:PEG300, 5:5:90)
-
This compound (10 or 30 mg/kg)
-
Dexamethasone (1 mg/kg) as a positive control
-
-
LPS Challenge: Three days after antibody injection, mice are injected ip with 1.25 mg/kg of LPS.
-
Monitoring: Mice are monitored three times a week for the development and severity of paw inflammation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: BTK signaling pathway inhibition by this compound.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound). [scholars.duke.edu]
- 4. selleckchem.com [selleckchem.com]
Independent Validation of BMS-935177 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor BMS-935177 with other relevant alternatives. The information presented is based on published preclinical and clinical findings, with a focus on quantitative data, experimental methodologies, and pathway interactions.
Executive Summary
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor (BCR) signaling pathways.[1] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies.[2][3] This guide compares the performance of this compound with other notable BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The comparison encompasses in vitro potency and selectivity, as well as in vivo efficacy in relevant disease models. Detailed experimental protocols for key assays are provided to facilitate independent validation and further research.
Comparative Performance of BTK Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to ibrutinib, acalabrutinib, and zanubrutinib. Data is compiled from various published sources, and as such, direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50, nM) of BTK Inhibitors against BTK
| Inhibitor | BTK IC50 (nM) | Notes | Source(s) |
| This compound | 2.8 - 3 | Reversible inhibitor | [1] |
| Ibrutinib | 0.5 - 1.5 | Irreversible inhibitor | [1] |
| Acalabrutinib | 3 - 5.1 | Irreversible inhibitor | |
| Zanubrutinib | <1 | Irreversible inhibitor |
Table 2: Kinase Selectivity Profile (IC50, nM) of BTK Inhibitors
| Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK | 2.8 | 0.5 | 3 | <1 |
| TEC | >14 (5-fold selective) | 1.9 | >1000 | 6 |
| ITK | >14 (5-fold selective) | 10.7 | >1000 | 62 |
| EGFR | >1000 | 5.6 | >1000 | >1000 |
| SRC | >3000 (1100-fold selective) | 20.2 | >1000 | 118 |
| LCK | - | 13.5 | >1000 | 105 |
Note: Data is compiled from multiple sources and direct comparison should be done with caution due to potential differences in assay conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and evaluation process for BTK inhibitors, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-935177: A Guide for Laboratory Professionals
For researchers and drug development professionals engaged with the potent Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177, ensuring its proper disposal is a critical aspect of laboratory safety and environmental stewardship. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide furnishes essential safety and logistical information founded on best practices for the handling and disposal of potent, non-volatile research compounds. All procedures outlined herein should be executed in strict accordance with institutional, local, and national regulations.
Key Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₁H₂₆N₄O₃ |
| Molecular Weight | 502.57 g/mol |
| CAS Number | 1231889-53-4 |
| Solubility | DMSO: 88 mg/mL (175.1 mM) |
| Ethanol: 88 mg/mL | |
| Water: Insoluble | |
| Storage | Lyophilized: -20°C (stable for 36 months) |
| In solution: -20°C (use within 1 month) |
Standard Operating Procedure for the Disposal of this compound
The following step-by-step protocol is a general guideline for the safe disposal of this compound and associated contaminated materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with specific protocols.
Personal Protective Equipment (PPE) Requirement:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
Disposal of Solid, Unused this compound:
-
Consult EHS: Prior to initiating any disposal procedure, contact your institution's EHS office for guidance specific to potent chemical inhibitors.
-
Packaging: Keep the compound in its original, securely sealed container. If repackaging is necessary, utilize a compatible container that is clearly labeled with the chemical name ("this compound"), CAS number (1231889-53-4), and appropriate hazard warnings.
-
Waste Stream: This compound must be disposed of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly approved by your EHS office.
Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must specify all components, including the solvent (e.g., DMSO) and the solute (this compound), with their approximate concentrations.
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.
-
Institutional Pickup: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Contaminated glassware and surfaces should first be rinsed with a suitable solvent capable of solubilizing this compound, such as ethanol or DMSO. This rinsate must be collected and treated as hazardous waste.
-
Secondary Wash: Following the initial rinse, wash the glassware and surfaces with a suitable laboratory detergent and water.
-
Final Rinse: Perform a thorough final rinse with water.
Mechanism of Action: Inhibition of the BTK Signaling Pathway
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks the downstream signaling cascade.
Caption: BTK Signaling Pathway Inhibition by this compound.
Logical Workflow for Disposal Decision-Making
To ensure a systematic and safe approach to waste disposal, the following logical workflow should be followed.
Caption: Logical Workflow for this compound Disposal.
References
Essential Safety and Logistical Guidance for Handling BMS-935177
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds is paramount. This document provides essential, immediate safety and logistical information for the Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds and safety data for similar BTK inhibitors.
Hazard Identification and Personal Protective Equipment
While detailed GHS classifications for this compound are not available, it should be handled as a potent compound with potential biological effects upon exposure. Assume it may be a skin and eye irritant and potentially harmful if inhaled or ingested. Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Chemical Goggles | Required when there is a significant risk of splashing. | |
| Face Shield | To be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Respirator | If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Step-by-Step Handling and Preparation of Solutions
Adherence to a strict operational protocol is crucial to minimize exposure and ensure experimental accuracy.
1. Engineering Controls:
-
Always handle solid this compound and prepare solutions in a certified chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
2. Preparation of Stock Solutions:
-
This compound is soluble in DMSO and ethanol.
-
Example Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required mass of this compound based on the desired volume and a molecular weight of 502.57 g/mol .
-
Weigh the solid compound in a chemical fume hood on a properly tared analytical balance.
-
In a suitable vial, add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
3. Experimental Use:
-
When diluting stock solutions, always add the stock solution to the diluent.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
2. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water), if compatible with the surface material.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 502.57 g/mol |
| Solubility (in vitro) | DMSO: 88 mg/mL (175.1 mM) |
| Ethanol: 88 mg/mL | |
| Water: Insoluble | |
| Storage of Solid | Store lyophilized at -20°C, keep desiccated. |
| Storage of Solutions | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |
Experimental Workflow
The following diagram outlines the key steps for the safe handling and use of this compound in a research setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
